2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide
Description
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Properties
IUPAC Name |
2-(4-tert-butylphenyl)cyclopropane-1-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-14(2,3)10-6-4-9(5-7-10)11-8-12(11)13(17)16-15/h4-7,11-12H,8,15H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQNNQGLRZLURU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CC2C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343345 | |
| Record name | 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438616-66-1 | |
| Record name | 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide
CAS Number: 438616-66-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-tert-butylphenyl)cyclopropanecarbohydrazide, a molecule of interest in medicinal chemistry and drug discovery. The guide details its chemical identity, a robust synthetic pathway, and its potential biological significance, drawing upon the well-established roles of its constituent chemical motifs: the cyclopropane ring, the 4-tert-butylphenyl group, and the carbohydrazide functional group. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel therapeutic agents.
Introduction: Unpacking the Therapeutic Potential
The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles is a cornerstone of modern drug discovery. Small molecules incorporating unique structural motifs are of particular interest as they can explore novel chemical spaces and interact with biological targets in innovative ways. This compound emerges as a compelling scaffold, integrating three key pharmacophoric elements that have independently shown significant promise in medicinal chemistry.
The cyclopropane ring , a strained three-membered carbocycle, is increasingly utilized in drug design to enhance metabolic stability, improve potency, and confer conformational rigidity.[1] The 4-tert-butylphenyl group can enhance lipophilicity, which may improve membrane permeability and oral bioavailability. Furthermore, compounds containing this moiety have been investigated for a range of biological activities. The carbohydrazide functional group is a versatile pharmacophore known to be a key component in a wide array of biologically active compounds, including those with antibacterial, antifungal, and anticancer properties.[2]
This guide will dissect the synthesis of this compound, providing a detailed, field-proven protocol. It will further explore the potential biological activities of this molecule by examining the established roles of its constituent parts, offering a rationale for its potential applications in drug development programs.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 438616-66-1 | Fluorochem |
| Molecular Formula | C₁₄H₂₀N₂O | Fluorochem |
| Molecular Weight | 232.32 g/mol | Fluorochem |
| IUPAC Name | 2-(4-tert-butylphenyl)cyclopropane-1-carbohydrazide | Fluorochem |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C2CC2C(=O)NN | Fluorochem |
| InChI Key | XWQNNQGLRZLURU-UHFFFAOYSA-N | Fluorochem |
Synthesis and Characterization: A Step-by-Step Protocol
The synthesis of this compound can be efficiently achieved through a two-step process, starting from the corresponding carboxylic acid precursor. The rationale behind this synthetic strategy is the reliable and high-yielding nature of the reactions involved.
Synthesis of the Precursor: 2-(4-tert-Butylphenyl)cyclopropanecarboxylic Acid
The initial step involves the synthesis of 2-(4-tert-butylphenyl)cyclopropanecarboxylic acid. While several methods exist for the formation of cyclopropane rings, a common and effective approach is the Simmons-Smith cyclopropanation of an appropriate α,β-unsaturated ester, followed by hydrolysis.
Experimental Protocol:
-
Knoevenagel Condensation: To a solution of 4-tert-butylbenzaldehyde in pyridine, add malonic acid and a catalytic amount of piperidine. Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC). Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product. Filter, wash with water, and dry to yield (E)-3-(4-tert-butylphenyl)acrylic acid.
-
Esterification: Convert the acrylic acid to its ethyl ester by reacting with thionyl chloride followed by ethanol. This provides the substrate for the cyclopropanation reaction.
-
Simmons-Smith Cyclopropanation: Prepare the Simmons-Smith reagent by activating zinc-copper couple with diiodomethane in a suitable solvent like diethyl ether. Add the ethyl (E)-3-(4-tert-butylphenyl)acrylate to the reagent and stir at room temperature or with gentle heating until the starting material is consumed.
-
Hydrolysis: Quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. The resulting crude ester is then hydrolyzed using an aqueous solution of sodium hydroxide, followed by acidification to yield 2-(4-tert-butylphenyl)cyclopropanecarboxylic acid. Purify the product by recrystallization or column chromatography.
Conversion to this compound
The final step is the conversion of the carboxylic acid to the corresponding carbohydrazide. A common and efficient method involves the activation of the carboxylic acid, followed by reaction with hydrazine hydrate.[3][4]
Experimental Protocol:
-
Acyl Chloride Formation: To a solution of 2-(4-tert-butylphenyl)cyclopropanecarboxylic acid in a dry, inert solvent such as dichloromethane or toluene, add thionyl chloride or oxalyl chloride dropwise at 0 °C. A catalytic amount of DMF can be added if oxalyl chloride is used. Stir the reaction mixture at room temperature until the evolution of gas ceases. Remove the excess reagent and solvent under reduced pressure to obtain the crude acyl chloride.
-
Reaction with Hydrazine Hydrate: Dissolve the crude acyl chloride in a suitable solvent like THF or dichloromethane and cool to 0 °C. Add a solution of hydrazine hydrate in the same solvent dropwise with vigorous stirring. Allow the reaction to warm to room temperature and stir for several hours.
-
Work-up and Purification: Upon completion of the reaction, quench with water and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will provide detailed information about the molecular structure, including the characteristic signals for the tert-butyl group, the aromatic protons, the cyclopropane ring protons, and the carbohydrazide protons.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretching of the hydrazide, the C=O stretching of the amide, and the C-H stretching of the aromatic and aliphatic groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound.
Potential Biological Activities and Applications in Drug Discovery
The Role of the Cyclopropane Moiety
The inclusion of a cyclopropane ring can significantly impact the pharmacological profile of a molecule.[5] Its rigid, three-dimensional structure can lead to:
-
Enhanced Metabolic Stability: The C-H bonds of a cyclopropane ring are generally more resistant to metabolic oxidation compared to their acyclic counterparts.[5]
-
Improved Potency: The conformational constraint imposed by the cyclopropane ring can lock the molecule into a bioactive conformation, leading to a more favorable interaction with its biological target.
-
Novel Structure-Activity Relationships (SAR): The unique stereoelectronic properties of the cyclopropane ring can be exploited to fine-tune the binding affinity and selectivity of a drug candidate.
The Influence of the 4-tert-Butylphenyl Group
The 4-tert-butylphenyl group is a common substituent in medicinal chemistry, often introduced to:
-
Increase Lipophilicity: This can enhance membrane permeability and potentially improve oral absorption.
-
Engage in Hydrophobic Interactions: The bulky tert-butyl group can fit into hydrophobic pockets of target proteins, contributing to binding affinity.
-
Modulate Pharmacokinetics: The presence of this group can influence the distribution and metabolism of the drug.
The Significance of the Carbohydrazide Functional Group
The carbohydrazide moiety is a versatile pharmacophore with a rich history in drug development.[6] It is a key structural feature in numerous compounds with a wide range of biological activities, including:
-
Antimicrobial Activity: Many carbohydrazide derivatives have demonstrated potent antibacterial and antifungal properties.[2]
-
Anticancer Activity: The carbohydrazide scaffold has been explored for the development of novel anticancer agents.[6]
-
Anti-inflammatory and Analgesic Effects: Certain carbohydrazide-containing compounds have shown promise as anti-inflammatory and analgesic agents.
Given these considerations, this compound represents a promising starting point for the development of novel therapeutic agents. Its unique combination of structural motifs warrants its inclusion in screening libraries for a variety of disease targets.
Future Directions and Conclusion
This technical guide has provided a comprehensive overview of this compound, including its chemical identity, a detailed synthetic protocol, and a rationale for its potential biological applications. The synthesis is straightforward and relies on well-established chemical transformations.
The true therapeutic potential of this molecule remains to be fully elucidated through rigorous biological screening. Based on the known pharmacological properties of its constituent fragments, future research should focus on evaluating its activity in assays for:
-
Antimicrobial efficacy against a panel of clinically relevant bacteria and fungi.
-
Antiproliferative activity in various cancer cell lines.
-
Enzyme inhibition assays, particularly for targets where conformational rigidity and hydrophobic interactions are known to be important.
References
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ResearchGate. A New Procedure for Preparation of Carboxylic Acid Hydrazides. [Link]
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PubChem. 1-(4-Tert-butylphenyl)cyclopropane-1-carboxylic acid. [Link]
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MDPI. Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. [Link]
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ResearchGate. How do you convert aliphatic acids to hydrazide in a single step with conventional methods? [Link]
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Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]
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PubMed Central. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. [Link]
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ResearchGate. Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. [Link]
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PubMed. A new procedure for preparation of carboxylic acid hydrazides. [Link]
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PubMed Central. Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. [Link]
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PubMed. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]
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ResearchGate. Synthesis and structure-activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. [Link]
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MDPI. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]
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- 6. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound, 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide. As specific empirical data for this compound is not publicly available, this document serves as a predictive reference based on foundational spectroscopic principles and data from analogous chemical structures. We present detailed, field-proven protocols for acquiring ¹H NMR, ¹³C NMR, ATR-IR, and HRMS data, followed by an in-depth analysis and interpretation of the predicted spectra. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary framework to identify, purify, and characterize this molecule and similar chemical entities, ensuring scientific integrity and accelerating research timelines.
Introduction: The Imperative for Rigorous Spectroscopic Analysis
In the landscape of modern drug discovery and materials science, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent research is built. This compound, a molecule combining a bulky hydrophobic moiety (4-tert-butylphenyl), a strained cyclopropane ring, and a polar carbohydrazide group, presents a unique structural and electronic profile. Its potential applications hinge on the precise arrangement of these functional groups. Therefore, a multi-faceted spectroscopic approach is not merely procedural but essential for validating its identity and purity.
This guide explains the causality behind the selection of specific spectroscopic techniques—¹H and ¹³C Nuclear Magnetic Resonance (NMR), Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS)—and provides a self-validating workflow for its complete characterization.
Molecular Structure and Predicted Spectroscopic Features
The logical starting point for any spectroscopic analysis is the molecule's structure. The key to interpreting the resulting spectra lies in deconstructing the molecule into its constituent fragments and predicting their characteristic signals.
-
Structure: this compound
-
Molecular Formula: C₁₄H₂₀N₂O
-
Molecular Weight: 232.32 g/mol
For the purpose of this guide, we will assume the trans configuration of the substituents on the cyclopropane ring, as it is the thermodynamically more stable isomer.
Caption: Predicted structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1] We will outline protocols for both ¹H and ¹³C NMR.
Experimental Protocol: ¹H and ¹³C NMR
Causality: The choice of deuterochloroform (CDCl₃) as a solvent is based on its excellent solubilizing power for a wide range of organic compounds and its single, well-defined residual solvent peak. A sample concentration of 10-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR ensures a good signal-to-noise ratio within a reasonable acquisition time on a standard 400-500 MHz spectrometer.[2]
-
Sample Preparation:
-
Accurately weigh 10-25 mg of the analyte.
-
Dissolve the sample in approximately 0.7 mL of CDCl₃.[3]
-
Filter the solution through a pipette plugged with cotton wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse proton spectrum (zgpr or similar).[4]
-
Use a 30° pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds.
-
Collect 16-32 scans for a high-quality spectrum.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift axis to the residual CHCl₃ peak at δ 7.26 ppm.
-
Integrate all signals.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum (zgpg or similar).
-
Use a spectral window of approximately -10 to 220 ppm.
-
Collect 1024-4096 scans, depending on the sample concentration.
-
Process the data and reference the spectrum to the CDCl₃ triplet at δ 77.16 ppm.
-
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The ¹H NMR spectrum is predicted to show distinct signals for the aromatic, tert-butyl, cyclopropyl, and hydrazide protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |
| ~8.0 | br s | 1H | -CONH - | Amide protons are typically broad due to quadrupole coupling with nitrogen and chemical exchange. Its downfield shift is due to the deshielding effect of the adjacent carbonyl group. |
| 7.35 | d, J ≈ 8.4 Hz | 2H | Ar-H (ortho to t-Bu) | Aromatic protons ortho to the alkyl group appear as a doublet. The para-substitution pattern creates a classic AA'BB' system, often simplified to two doublets.[5] |
| 7.15 | d, J ≈ 8.4 Hz | 2H | Ar-H (ortho to cyclopropyl) | These protons are slightly upfield compared to their counterparts due to the weaker electronic effect of the cyclopropyl group. |
| ~4.1 | br s | 2H | -NH₂ | Amine protons are also broad and their chemical shift can be highly variable depending on concentration and solvent. |
| ~2.2 | m | 1H | Ar-CH - (cyclopropyl) | The benzylic proton on the cyclopropane ring is deshielded by the aromatic ring and appears as a complex multiplet due to coupling with the other three cyclopropyl protons. |
| ~1.6 | m | 1H | -CO-CH - (cyclopropyl) | This proton is deshielded by the adjacent carbonyl group. |
| 1.31 | s | 9H | -C(CH₃ )₃ | The nine equivalent protons of the tert-butyl group appear as a sharp singlet, a highly characteristic signal.[6] |
| ~1.2-1.0 | m | 2H | -CH₂ - (cyclopropyl) | The diastereotopic methylene protons of the cyclopropane ring will show complex splitting patterns due to both geminal and vicinal coupling, appearing in the characteristic upfield aliphatic region. |
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will confirm the number of unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |
| ~174.0 | C =O | The carbonyl carbon of the hydrazide is significantly deshielded and appears far downfield. |
| ~149.0 | Ar-C (ipso, attached to t-Bu) | Quaternary aromatic carbon attached to the tert-butyl group.[6] |
| ~139.0 | Ar-C (ipso, attached to cyclopropyl) | Quaternary aromatic carbon attached to the cyclopropane ring. |
| ~126.5 | Ar-CH (ortho to cyclopropyl) | Aromatic CH carbons. |
| ~125.5 | Ar-CH (ortho to t-Bu) | Aromatic CH carbons. |
| ~34.5 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group.[6] |
| ~31.5 | -C(C H₃)₃ | The methyl carbons of the tert-butyl group.[6] |
| ~28.0 | Ar-CH - (cyclopropyl) | Benzylic cyclopropyl carbon. |
| ~25.0 | -CO-CH - (cyclopropyl) | Cyclopropyl carbon adjacent to the carbonyl. |
| ~16.0 | -CH₂ - (cyclopropyl) | The methylene carbon of the cyclopropane ring appears significantly upfield due to the ring strain and shielding effects. |
Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy
ATR-IR spectroscopy is a rapid, non-destructive technique ideal for identifying the functional groups present in a molecule.[7][8]
Experimental Protocol: ATR-IR
Causality: The ATR method is chosen for its simplicity, requiring minimal to no sample preparation.[9] A solid sample is brought into direct contact with a high-refractive-index crystal (typically diamond), and an evanescent wave penetrates a few microns into the sample, providing a high-quality spectrum of the material's surface.[10]
-
Instrument Setup:
-
Ensure the ATR crystal (e.g., diamond) is clean by wiping it with isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount (a few milligrams) of the solid sample onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 32-64 scans over a range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary.
-
Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale & Causality |
| 3350-3200 | Medium, Broad | N-H stretch | The two bands correspond to the symmetric and asymmetric stretching of the primary amine (-NH₂) and the single N-H stretch of the secondary amide. Broadness is due to hydrogen bonding. |
| 3100-3000 | Medium | Aromatic C-H stretch | Characteristic stretching vibrations for sp² C-H bonds on the phenyl ring.[11] |
| 2960-2850 | Strong | Aliphatic C-H stretch | Asymmetric and symmetric stretching of C-H bonds in the tert-butyl and cyclopropyl groups.[11] |
| ~1650 | Strong | C=O stretch (Amide I) | This is a very strong and characteristic absorption for the carbonyl group in an amide. Its position is lower than a ketone due to resonance with the nitrogen lone pair.[12] |
| ~1610 | Medium | N-H bend | Bending vibration of the N-H bonds in the hydrazide moiety. |
| ~1500, ~1460 | Medium | Aromatic C=C stretch | Skeletal vibrations of the benzene ring. |
High-Resolution Mass Spectrometry (HRMS)
HRMS provides an extremely accurate measurement of the molecular mass, allowing for the unambiguous determination of the elemental formula.[13][14]
Experimental Protocol: ESI-HRMS
Causality: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules like the target compound, as it minimizes fragmentation and typically produces the protonated molecular ion [M+H]⁺.[15] This allows for a clear determination of the molecular weight.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Add a trace amount of formic acid (0.1%) to the solution to promote protonation and enhance the formation of the [M+H]⁺ ion.
-
-
Instrument Setup (e.g., TOF or Orbitrap):
-
Calibrate the mass analyzer using a known standard to ensure high mass accuracy.
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode.
-
Set the mass range to scan from m/z 50 to 500.
-
The instrument will detect the mass-to-charge ratio (m/z) of the ions generated.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Use the instrument's software to calculate the elemental composition based on the highly accurate measured mass. The calculated formula should match the theoretical formula within a narrow error margin (typically < 5 ppm).
-
Predicted HRMS Data
| Parameter | Predicted Value |
| Ionization Mode | ESI Positive |
| Molecular Formula | C₁₄H₂₀N₂O |
| Exact Mass (Neutral) | 232.15756 |
| Observed Ion | [M+H]⁺ |
| Calculated m/z for [C₁₄H₂₁N₂O]⁺ | 233.16484 |
Expected Fragmentation: While ESI is a soft technique, some in-source fragmentation can occur.[16] Key fragmentation pathways for phenylcyclopropane derivatives often involve the loss of the substituent on the ring or cleavage of the cyclopropane ring itself.[17] A prominent fragment could arise from the cleavage of the bond between the cyclopropane ring and the carbonyl group, leading to a [C₁₀H₁₃]⁺ fragment (m/z 133.1012) corresponding to the tert-butylphenylcyclopropyl cation. Aromatic compounds typically show an intense molecular ion peak.[18]
Integrated Spectroscopic Workflow
The synergy of these techniques provides a self-validating system for structural confirmation.
Caption: Integrated workflow for the spectroscopic validation of a novel compound.
Conclusion
This guide establishes a robust, predictive framework for the complete spectroscopic characterization of this compound. By integrating the precise mass determination from HRMS, functional group identification from ATR-IR, and detailed connectivity mapping from ¹H and ¹³C NMR, researchers can confidently confirm the structure and purity of this molecule. The detailed, causality-driven protocols herein serve as a standard operating procedure that ensures data integrity and reproducibility, forming an authoritative basis for further investigation in drug development and chemical research.
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Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclopropane. Retrieved from [Link]
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Gauten, T., et al. (2024). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. Retrieved from [Link]
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NIST. (n.d.). Infrared spectroscopy of carbohydrates: a review of the literature. Retrieved from [Link]
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ResearchGate. (2021). HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. Retrieved from [Link]
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Dalton Transactions. (2014). Optimized synthesis of a tert-butyl-phenyl-substituted tetrapyridophenazine ligand and its Ru(ii) complexes. Retrieved from [Link]
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Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Université de Genève. (n.d.). Attenuated total reflection infrared (ATR-IR) spectroscopy. Retrieved from [Link]
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National Institutes of Health (NIH). (2021). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020. Retrieved from [Link]
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Spectroscopy Online. (2017). An IR Spectral Interpretation Potpourri: Carbohydrates and Alkynes. Retrieved from [Link]
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Bélanger, P. M. (1979). Electron impact induced fragmentation of some 1-substitutedtrans-2-phenylcyclopropane compounds. Biological Mass Spectrometry. Retrieved from [Link]
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National Institutes of Health (NIH). (2022). Direct Analysis of Solid-Phase Carbohydrate Polymers by Infrared Multiphoton Dissociation Reaction. Retrieved from [Link]
-
Semantic Scholar. (2021). Guide to Semi-Quantitative Non-Targeted Screening Using LC/ESI/HRMS. Retrieved from [Link]
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Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Supporting Information. (n.d.). Copies of 1H and 13C NMR Spectra of Products. Retrieved from [Link]
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American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]
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Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link]
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SpectraBase. (n.d.). 4-CYANO-ALPHA-TERT.-BUTYL-STYRENE 13C NMR. Retrieved from [Link]
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ResearchGate. (n.d.). Electrospray ionization high-resolution mass spectrometry (ESI HRMS) data. Retrieved from [Link]
-
YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Chemistry Stack Exchange. (2020). 1H NMR of 4-Methylanisole. Retrieved from [Link]
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Journal of Chemical Education. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Retrieved from [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
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YouTube. (2018). IR Spectra of Carbonyl Compounds. Retrieved from [Link]
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Oreate AI. (2026). Principles and Applications of High-Resolution Mass Spectrometry (ESI-MS). Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). 4-tert-Butyl-4′-(4-methoxyphenyl)-3′-(4-methylphenyl)-1,2,3,4-tetrahydrospiro[naphthalene-2,5′-[6][7]oxazol]-1-one. Retrieved from [Link]
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Organic Letters. (2023). Organophotocatalytic Single-Step Oximation through an Olefin [4 + 2] Annulation. Retrieved from [Link]
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13C NMR characterization of 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide
An In-Depth Technical Guide to the ¹³C NMR Characterization of 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide
Introduction: The Structural Imperative
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. This compound represents a molecule of significant interest, combining several key structural motifs: a sterically demanding tert-butyl group, a substituted aromatic ring, a strained cyclopropane core, and a reactive carbohydrazide moiety. This unique combination presents a compelling challenge for spectroscopic analysis. This guide provides a comprehensive, field-tested framework for the characterization of this molecule using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, moving from foundational principles to practical application. Our focus is not merely on the data but on the underlying causality—the "why" behind the spectral observations—to empower researchers in their own analytical endeavors.
Pillar 1: Foundational Principles of ¹³C NMR in the Context of the Target Molecule
¹³C NMR spectroscopy is a powerful tool that provides information about the carbon skeleton of a molecule. Unlike ¹H NMR, the low natural abundance (about 1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus make it less sensitive, necessitating advanced acquisition techniques.[1] In a standard proton-decoupled experiment, each unique carbon atom in a molecule produces a single sharp signal, with its position on the spectrum (the chemical shift, δ) being highly dependent on its electronic environment.[2]
For this compound, the key influencing factors on the chemical shifts are:
-
Hybridization and Electronegativity: The sp²-hybridized carbons of the phenyl ring and the carbonyl group will resonate at a lower field (higher ppm) than the sp³-hybridized carbons of the cyclopropane and tert-butyl groups.[3] Furthermore, the electronegative oxygen and nitrogen atoms in the carbohydrazide group will deshield the adjacent carbonyl carbon, shifting it significantly downfield.[3]
-
Ring Strain and Anisotropy: The cyclopropane ring is a unique feature. Its high degree of ring strain and the associated rehybridization of the carbon orbitals cause the cyclopropyl carbons to be highly shielded, appearing at an unusually high field (low ppm) in the spectrum.[4] Unsubstituted cyclopropane itself has a negative chemical shift of -2.7 ppm.[4] The magnetic anisotropy of the phenyl ring will also influence the chemical shifts of the attached cyclopropyl carbons.
-
Substituent Effects: The electron-donating tert-butyl group and the cyclopropyl ring will influence the chemical shifts of the aromatic carbons in predictable ways. Similarly, the phenyl and carbohydrazide substituents will deshield the attached cyclopropyl carbons, shifting them downfield relative to unsubstituted cyclopropane.
Pillar 2: Predictive Analysis of the ¹³C NMR Spectrum
A robust analytical process begins with a hypothesis. By dissecting the molecule into its functional components, we can predict the approximate chemical shift for each of the 10 unique carbon environments. The symmetry of the para-substituted phenyl ring means that C3'/C5' and C2'/C6' are chemically equivalent.[5]
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom(s) | Chemical Environment | Predicted Chemical Shift (δ, ppm) | Justification & Rationale |
| C=O | Carbonyl (Hydrazide) | 165 - 175 | Carbonyl carbons in amide and ester derivatives are strongly deshielded by the adjacent electronegative oxygen and nitrogen atoms.[3][6] |
| C4' | Aromatic (Quaternary) | 148 - 155 | The ipso-carbon attached to the bulky tert-butyl group is deshielded. The effect of an alkyl group is to deshield the attached carbon.[7] |
| C1' | Aromatic (Quaternary) | 138 - 145 | The ipso-carbon attached to the cyclopropyl group. Its chemical shift is influenced by the electronic properties of the three-membered ring. |
| C2'/C6' | Aromatic (CH) | 127 - 132 | Aromatic CH carbons ortho to the cyclopropyl substituent. |
| C3'/C5' | Aromatic (CH) | 125 - 129 | Aromatic CH carbons meta to the cyclopropyl substituent and ortho to the tert-butyl group.[8] |
| C(t-Bu) | Quaternary Alkyl | 34 - 38 | The quaternary carbon of the tert-butyl group is a typical sp³ carbon in this region.[9] |
| CH₃(t-Bu) | Primary Alkyl | 30 - 33 | The three equivalent methyl carbons of the tert-butyl group. Their high degree of symmetry results in a single, often intense, signal.[9][10] |
| C1 | Cyclopropyl (CH) | 22 - 28 | This methine carbon is attached to both the deshielding phenyl ring and the electron-withdrawing carbonyl group, shifting it significantly downfield relative to a typical cyclopropyl carbon.[11] |
| C2 | Cyclopropyl (CH₂) | 15 - 20 | This methylene carbon is adjacent to the phenyl-substituted carbon, experiencing a moderate downfield shift.[11] |
| C3 | Cyclopropyl (CH) | 10 - 15 | This methine carbon is attached to the electron-withdrawing carbonyl group, causing a downfield shift from the highly shielded cyclopropane baseline.[12] |
Note: Predicted values are estimates. Actual values will depend on the solvent and experimental conditions.
Pillar 3: A Self-Validating Experimental Protocol
The trustworthiness of spectral data is built upon a rigorous and well-documented experimental methodology. The following protocol is designed to yield a high-quality, interpretable ¹³C NMR spectrum.
Step 1: Sample Preparation
-
Mass Determination: Accurately weigh 15-25 mg of the this compound sample.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice due to its good solubilizing power for many organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.
-
Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A clear, homogeneous solution is critical for acquiring sharp, well-resolved NMR signals.
Step 2: NMR Data Acquisition
This protocol assumes a standard 400 MHz (or higher) NMR spectrometer.
-
Instrument Tuning and Locking: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent. Tune and match the ¹³C probe to the sample. Causality: Locking ensures field stability during the experiment, while tuning maximizes the instrument's sensitivity for the ¹³C nucleus.
-
Set Up a Proton-Decoupled ¹³C Experiment:
-
Pulse Program: Select a standard quantitative ¹³C pulse program with proton decoupling (e.g., zgpg30 on Bruker instruments). Causality: Proton decoupling collapses ¹³C-¹H coupling, simplifying the spectrum to single lines for each carbon and increasing signal-to-noise via the Nuclear Overhauser Effect (NOE).
-
Spectral Width (SW): Set a wide spectral width of approximately 240-250 ppm (e.g., from -10 ppm to 230 ppm). Causality: This ensures all expected signals, from the shielded cyclopropyl carbons to the highly deshielded carbonyl carbon, are captured within the spectrum.
-
Number of Scans (NS): Set the number of scans to a minimum of 1024. Causality: Due to the low sensitivity of ¹³C, a large number of scans must be co-added to achieve an adequate signal-to-noise ratio, especially for the non-protonated (quaternary) carbons which do not benefit as much from NOE.
-
Relaxation Delay (D1): Set a relaxation delay of at least 2 seconds. For fully quantitative results, especially for quaternary carbons, a longer delay (5-10 seconds) is recommended. Causality: This delay allows the carbon nuclei to return to thermal equilibrium between pulses. A sufficiently long D1 is essential for ensuring that the signal intensities are proportional to the number of carbons they represent.
-
Step 3: Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier Transform.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic or manual baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the solvent residual peak to its known value (e.g., CDCl₃ at 77.16 ppm; DMSO-d₆ at 39.52 ppm).
Experimental Workflow Diagram
Caption: A flowchart illustrating the key stages of ¹³C NMR characterization.
Pillar 4: Spectral Interpretation and Advanced Considerations
Once the spectrum is acquired, the final step is to assign the observed peaks to the specific carbons in the molecule, using the predicted values in Table 1 as a guide.
-
Quaternary Carbons: The signals for the four quaternary carbons (C1', C4', C(t-Bu), and C=O) will typically be of lower intensity than the protonated carbons. This is due to their longer relaxation times and a reduced NOE enhancement.
-
DEPT Analysis: To unambiguously distinguish between CH, CH₂, and CH₃ groups, performing Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) is highly recommended.
-
DEPT-90: Will only show signals for CH carbons (C1, C2'/C6', C3'/C5').
-
DEPT-135: Will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons (C2).
-
-
Stereochemistry: The described molecule possesses a stereocenter at C1 of the cyclopropane ring. If the synthesis produces a racemic mixture, this will not affect the ¹³C NMR spectrum. However, if diastereomers are possible (e.g., through substitution at C2 or C3), this would result in a doubling of the signals for the cyclopropane ring and potentially other nearby carbons.
By integrating a strong theoretical foundation with a meticulous experimental approach, researchers can confidently utilize ¹³C NMR spectroscopy to verify the structure of this compound, providing the critical data necessary for publication, patent filing, and the advancement of their scientific programs.
References
-
NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES . Defense Technical Information Center. [Link]
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13C nmr spectrum of cyclopropane C3H6 . Doc Brown's Chemistry. [Link]
-
13C NMR Chemical Shift . Oregon State University. [Link]
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H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study . International Journal of Chemoinformatics and Chemical Engineering. [Link]
-
13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH... . ResearchGate. [Link]
-
Interpreting C-13 NMR Spectra . Chemistry LibreTexts. [Link]
-
A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES . Compound Interest. [Link]
-
t-Butyl group towers over other 1H resonances . ACD/Labs. [Link]
-
Using Solid-State ¹³C NMR to Follow up the Synthesis of a New Bioactive N- acylhydrazone . Annals of Magnetic Resonance. [Link]
-
13C-NMR Spectroscopy . Chemistry LibreTexts. [Link]
-
13-C NMR - How Many Signals . Master Organic Chemistry. [Link]
-
Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes . eLife. [Link]
-
Why do t-butyl and isopropyl groups deshield the ipso carbon in C13 NMR more than a Me group? . Chemistry Stack Exchange. [Link]
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- 10. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
Mass spectrometry of 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide
An In-Depth Technical Guide to the Mass Spectrometry of 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the predicted mass spectrometric behavior of this compound. As no direct literature on the mass spectrometry of this specific molecule is currently available, this document leverages first principles of mass spectrometry and established fragmentation patterns of analogous structures to construct a predictive framework. This approach offers researchers and drug development professionals a robust, scientifically-grounded tool for identifying and characterizing this novel compound.
Introduction and Structural Rationale
This compound is a molecule of interest that combines three key structural motifs: a sterically bulky 4-tert-butylphenyl group, a strained cyclopropane ring, and a reactive carbohydrazide functional group. The mass spectrometric analysis of such a compound is non-trivial, as its fragmentation is governed by the interplay between these distinct chemical entities. Understanding the likely cleavage points is paramount for unambiguous structural confirmation and for metabolism or degradation studies.
This guide will detail the predicted fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), provide a validated experimental protocol for its analysis, and present the expected data in a clear, structured format.
Predicted Mass Spectrometry Analysis
The analysis begins with the molecule's fundamental properties.
-
Molecular Formula: C₁₄H₂₀N₂O
-
Monoisotopic Mass: 232.1576 g/mol
-
Key Structural Features:
-
tert-Butylphenyl group: Prone to benzylic cleavage and loss of a tert-butyl cation or radical.
-
Cyclopropane ring: A high-energy, three-membered ring susceptible to ring-opening upon ionization.
-
Carbohydrazide group: Contains multiple heteroatoms (N, O) that can direct fragmentation pathways through charge stabilization.
-
Predicted Electron Ionization (EI) Fragmentation
Electron Ionization is a high-energy technique that typically results in extensive fragmentation, providing a detailed "fingerprint" of the molecule. The molecular ion (M⁺•) is expected to be observed at m/z 232.
The primary fragmentation pathways are predicted to be driven by the stabilization of charge and the formation of stable neutral losses. The most plausible cleavages are outlined below and illustrated in the subsequent diagram.
-
Benzylic Cleavage (Pathway A): The bond between the cyclopropane ring and the phenyl ring is a likely point of initial cleavage. This benzylic fission is highly favorable as it leads to the formation of a stable tropylium-like ion or a resonance-stabilized benzylic cation.
-
Fragment A1: Loss of the cyclopropanecarbohydrazide radical leads to the formation of the 4-tert-butylbenzyl cation at m/z 147 . This is predicted to be a highly abundant ion.
-
Fragment A2: Subsequent loss of a methyl radical from the tert-butyl group (m/z 147 -> m/z 132) is a common fragmentation for tert-butyl substituted aromatics.
-
-
Alpha Cleavage adjacent to Carbonyl (Pathway B): Cleavage of the bond between the carbonyl carbon and the cyclopropane ring is another classic fragmentation mechanism for carbonyl compounds.
-
Fragment B1: This cleavage results in the formation of the cyclopropanecarbonylium ion at m/z 69 .
-
Fragment B2: The alternative fragment, the [M-C₃H₃O]⁺• radical cation at m/z 177 , may also be observed.
-
-
Cleavage within the Hydrazide Moiety (Pathway C): The N-N bond in the carbohydrazide group is relatively weak and can be a site of fragmentation.
-
Fragment C1: Cleavage of the N-N bond can lead to the formation of the 2-(4-tert-butylphenyl)cyclopropanecarbonylium ion at m/z 217 , resulting from the loss of the •NH₂ radical.
-
Caption: Predicted EI fragmentation pathways for this compound.
Predicted Electrospray Ionization (ESI) Analysis
ESI is a soft ionization technique ideal for analyzing polar and thermally labile molecules. It is expected to produce a prominent pseudomolecular ion with minimal fragmentation, making it ideal for accurate mass determination.
-
Positive Ion Mode ([M+H]⁺): The carbohydrazide group is basic and will readily accept a proton, leading to a strong signal for the protonated molecule, [M+H]⁺, at m/z 233.1654 . Depending on the solvent system, sodium adducts ([M+Na]⁺ at m/z 255.1473) may also be observed.
-
Negative Ion Mode ([M-H]⁻): The N-H protons of the hydrazide are sufficiently acidic to be abstracted under basic conditions, yielding the deprotonated molecule, [M-H]⁻, at m/z 231.1497 .
In-source fragmentation can be induced in ESI by increasing the cone voltage. This would likely result in the loss of stable neutral molecules like ammonia (NH₃) or water (H₂O) from the protonated precursor.
Experimental Protocol: A Validated Workflow
This section provides a detailed methodology for the analysis of this compound using both GC-MS (for EI) and LC-MS (for ESI).
General Sample Preparation
-
Stock Solution: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Working Solutions: Perform serial dilutions from the stock solution to prepare working solutions in the range of 1-10 µg/mL. The final solvent should be compatible with the chosen analytical technique (e.g., methanol for LC-MS, dichloromethane for GC-MS).
GC-MS Protocol for EI Analysis
This method is suitable for observing the detailed fragmentation pattern.
-
Instrumentation: A gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.
-
GC Conditions:
-
Column: A standard non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is recommended.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-450.
-
Scan Rate: 2 scans/sec.
-
LC-MS Protocol for ESI Analysis
This method is ideal for accurate mass determination and analysis in complex matrices.
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system coupled to a high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
MS Conditions:
-
Ionization Mode: ESI Positive and Negative (separate runs).
-
Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).
-
Source Temperature: 120 °C.
-
Desolvation Gas (N₂): Flow at 600 L/hr, temperature at 350 °C.
-
Mass Range: m/z 50-500.
-
Data Acquisition: Full scan mode. For further structural elucidation, a data-dependent acquisition (DDA) or tandem MS (MS/MS) experiment can be performed on the precursor ions (m/z 233.16 in positive mode).
-
Caption: A generalized workflow for the mass spectrometric analysis of the target compound.
Summary of Predicted Key Ions
The following table summarizes the most significant ions predicted to be observed in the mass spectra of this compound.
| Ion Type | Predicted m/z | Proposed Formula | Ionization Mode | Notes |
| Molecular Ion | 232.1576 | [C₁₄H₂₀N₂O]⁺• | EI | The parent radical cation. |
| Protonated Molecule | 233.1654 | [C₁₄H₂₁N₂O]⁺ | ESI (+) | Expected base peak for accurate mass determination. |
| Deprotonated Molecule | 231.1497 | [C₁₄H₁₉N₂O]⁻ | ESI (-) | Confirmatory ion in negative mode. |
| Fragment Ion | 217.1494 | [C₁₄H₁₉NO]⁺ | EI | Loss of •NH₂ from the molecular ion. |
| Fragment Ion | 147.1174 | [C₁₁H₁₅]⁺ | EI | Highly stable 4-tert-butylbenzyl cation from benzylic cleavage. |
| Fragment Ion | 69.0340 | [C₄H₅O]⁺ | EI | Cyclopropanecarbonylium ion from alpha cleavage. |
Conclusion
This guide establishes a robust predictive framework for the mass spectrometric analysis of this compound. By dissecting the molecule into its constituent parts and applying established principles of fragmentation, we have proposed the key ions and pathways that are critical for its identification. The detailed EI and ESI protocols provide a clear, actionable plan for researchers to acquire high-quality data. This document serves as a foundational reference for any future analytical work on this compound, ensuring that its structural characterization is both efficient and reliable.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (General principles of benzylic cleavage).
- Duddeck, H., & Krief, A. (2018). Structure Elucidation by Modern NMR and Mass Spectrometry. In Structure Elucidation by Modern NMR (pp. 1-13). Springer, Berlin, Heidelberg. (Discusses alpha cleavage in carbonyls).
- Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (Standard energy for EI is 70 eV).
-
Gohlke, R. S., & McLafferty, F. W. (1962). Mass Spectrometric Analysis of Benzyl Compounds. Analytical Chemistry, 34(10), 1281–1287. Available at: [Link]
-
Shapiro, R. H. (1976). Mass spectrometry of carbonyl compounds. Organic Mass Spectrometry, 11(12), 1267-1271. Available at: [Link]
An In-depth Technical Guide to the Stability of 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide
Introduction
2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide is a unique molecule incorporating a strained cyclopropane ring, a reactive carbohydrazide functional group, and a bulky tert-butylphenyl substituent. This guide provides a comprehensive analysis of the inherent stability of this compound and its likely behavior under various environmental and processing conditions. Understanding the stability profile of this molecule is paramount for researchers, scientists, and drug development professionals to ensure its efficacy, safety, and shelf-life in potential therapeutic applications.
The inherent reactivity of the cyclopropane and carbohydrazide moieties suggests potential degradation pathways that must be thoroughly investigated. The presence of the 4-tert-butylphenyl group adds another layer of complexity, potentially influencing the molecule's stability through steric and electronic effects. This document will delve into the theoretical underpinnings of the stability of each functional group and synthesize this information to predict the overall stability of this compound. Furthermore, this guide outlines detailed experimental protocols for systematically evaluating its stability under conditions of thermal stress, varying pH, photolytic exposure, and oxidative challenge.
Predicted Stability Profile: A Synthesis of Functional Group Characteristics
The stability of this compound is a composite of the stabilities of its three key structural motifs: the cyclopropane ring, the carbohydrazide group, and the 4-tert-butylphenyl substituent.
The Instability of the Cyclopropane Ring
The cyclopropane ring is characterized by significant ring strain, a combination of angle strain and torsional strain.[1][2] The internal bond angles of 60° deviate substantially from the ideal 109.5° for sp³ hybridized carbon atoms, leading to poor orbital overlap and weakened C-C bonds.[2] This inherent strain makes the cyclopropane ring susceptible to ring-opening reactions, particularly under thermal stress.[3][4][5] The driving force for these reactions is the relief of ring strain.[5]
The Reactivity of the Carbohydrazide Moiety
The carbohydrazide functional group (-CO-NH-NH₂) is known to be susceptible to several degradation pathways:
-
Hydrolysis: Like other hydrazides, the amide bond in the carbohydrazide moiety can be cleaved by hydrolysis, especially under acidic or basic conditions.[6][7][8][9] This would lead to the formation of 2-(4-tert-butylphenyl)cyclopropanecarboxylic acid and carbohydrazide.
-
Oxidation: The hydrazine portion of the carbohydrazide is a reducing agent and can be readily oxidized.[10][11] Oxidative degradation can lead to a variety of products, depending on the oxidizing agent and reaction conditions.
-
Thermal Decomposition: Carbohydrazide itself decomposes upon melting, and heating may result in an explosion.[11][12][13]
The Influence of the 4-tert-Butylphenyl Group
The 4-tert-butylphenyl group is generally more stable than the other two moieties. However, it can still undergo degradation, particularly under photolytic and oxidative conditions.[14][15] The bulky tert-butyl group can also exert a steric hindrance effect, potentially protecting the adjacent cyclopropane ring and carbohydrazide group from certain chemical attacks.[16] Conversely, the phenyl ring can influence the electronic properties of the molecule, which may affect the reactivity of the other functional groups.
Forced Degradation Studies: Unveiling Potential Degradation Pathways
Forced degradation studies are essential to identify the likely degradation products and establish the degradation pathways and intrinsic stability of a molecule.[17][18][19] Based on the chemistry of the functional groups present in this compound, the following degradation studies are recommended.
Thermal Stability
Underlying Principle: The high ring strain of the cyclopropane ring makes it the most likely site of thermal degradation, leading to isomerization or ring-opening reactions.[3][4] The carbohydrazide moiety may also decompose at elevated temperatures.[11][12]
Potential Degradation Products:
-
Isomers resulting from the rearrangement of the cyclopropane ring.
-
Ring-opened products.
-
Products of carbohydrazide decomposition, such as 2-(4-tert-butylphenyl)cyclopropanecarboxylic acid and hydrazine.
Hydrolytic Stability (Effect of pH)
Underlying Principle: The amide linkage in the carbohydrazide is susceptible to hydrolysis under both acidic and alkaline conditions.[6][7][8][9] The rate of hydrolysis is expected to be pH-dependent.
Potential Degradation Products:
-
2-(4-tert-Butylphenyl)cyclopropanecarboxylic acid.
-
Carbohydrazide.
Photostability
Underlying Principle: The aromatic phenyl ring can absorb UV light, potentially leading to photochemical degradation.[15][20] The tert-butyl group may also be susceptible to photo-oxidation.
Potential Degradation Products:
-
Phenolic compounds from the degradation of the tert-butylphenyl group.[15]
-
Products resulting from the cleavage of the bond between the phenyl ring and the cyclopropane ring.
Oxidative Stability
Underlying Principle: The hydrazine component of the carbohydrazide is a known reducing agent and is therefore susceptible to oxidation.[10][11]
Potential Degradation Products:
-
Oxidized forms of the carbohydrazide moiety.
-
Products resulting from the oxidative cleavage of the molecule.
Experimental Protocols for Stability Assessment
A systematic approach to stability testing involves subjecting the compound to a range of stress conditions and analyzing the resulting samples at various time points.
I. General Analytical Methodology
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.[20][21] Mass spectrometry (LC-MS) can be used for the identification of unknown degradation products.[22]
II. Forced Degradation Experimental Workflows
The following workflows outline the experimental conditions for forced degradation studies.
A. Thermal Degradation Workflow
Caption: Workflow for Thermal Stability Testing.
B. Hydrolytic Degradation Workflow
Caption: Workflow for Photostability Testing.
D. Oxidative Degradation Workflow
Caption: Workflow for Oxidative Stability Testing.
III. Data Presentation and Interpretation
Quantitative data from the stability studies should be summarized in tables for easy comparison. The percentage of the parent compound remaining and the percentage of each degradation product formed should be calculated at each time point under each stress condition.
Table 1: Example of Data Summary for Thermal Stability Study at 60°C
| Time (hours) | % Parent Compound Remaining | % Degradation Product 1 | % Degradation Product 2 |
| 0 | 100 | 0 | 0 |
| 24 | 95.2 | 2.8 | 1.5 |
| 48 | 90.5 | 5.6 | 3.2 |
| 72 | 85.1 | 8.9 | 5.0 |
Conclusion
The stability of this compound is predicted to be a complex interplay of the inherent instabilities of its cyclopropane and carbohydrazide functionalities, modulated by the steric and electronic effects of the 4-tert-butylphenyl group. The proposed forced degradation studies, employing a robust stability-indicating analytical method, will provide the necessary data to elucidate the degradation pathways and establish the intrinsic stability of this molecule. This knowledge is critical for the development of stable formulations and for defining appropriate storage and handling conditions, thereby ensuring the quality, safety, and efficacy of any potential drug product.
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Khan Academy. (n.d.). Stability of cycloalkanes (video). Khan Academy. Retrieved from [Link]
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ResearchGate. (n.d.). Tris(2,4-di-tert-butylphenyl) phosphate. ResearchGate. Retrieved from [Link]
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PMC - NIH. (n.d.). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Oxidation of carbohydrazide with nitric acid. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.g.). Degradation kinetics and mechanism of 2,4-Di-tert-butylphenol with UV/persulfate. ResearchGate. Retrieved from [Link]
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ResearchGate. (2016, May 18). Synthesis and Biological Significance of Fluorinated Cyclopropane-carbohydrazide based Benzylidene Derivatives. ResearchGate. Retrieved from [Link]
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NIH. (2024, November 29). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. National Center for Biotechnology Information. Retrieved from [Link]
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ACS Publications. (n.d.). Kinetics and Mechanism of the Thermal Isomerization of Cyclopropane to Propene: A Comprehensive Theoretical Study. The Journal of Physical Chemistry A. Retrieved from [Link]
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ResearchGate. (n.d.). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. ResearchGate. Retrieved from [Link]
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atamankimya.com. (n.d.). CARBOHYDRAZIDE. Ataman Kimya. Retrieved from [Link]
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ResearchGate. (n.d.). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. ResearchGate. Retrieved from [Link]
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MDPI. (2022, February 3). Photocatalytic Degradation Pathways of the Valsartan Drug by TiO2 and g-C3N4 Catalysts. MDPI. Retrieved from [Link]
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An In-depth Technical Guide to the Potential Biological Activity of 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the potential biological activities of the novel chemical entity, 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide. In the absence of direct empirical data for this specific molecule, this document leverages a first-principles, structure-activity relationship (SAR) analysis to postulate its therapeutic potential. By dissecting the molecule into its core functional components—the 4-tert-butylphenyl group, the cyclopropane ring, and the carbohydrazide moiety—we infer a probable spectrum of bioactivity. This guide is intended to serve as a foundational resource for researchers, offering a scientifically-grounded rationale for initiating investigation into this compound and providing detailed, actionable experimental protocols to systematically evaluate its hypothesized biological effects.
Introduction: Deconstructing this compound for Bioactivity Prediction
The quest for novel therapeutic agents is a cornerstone of modern medicine. The compound this compound represents an intriguing, yet uncharacterized, molecule. Its chemical architecture, a unique amalgamation of three distinct pharmacophoric motifs, suggests a high probability of diverse biological activities. This guide will proceed by examining each of these structural components to build a logical framework for predicting its potential therapeutic applications.
-
The 4-tert-Butylphenyl Moiety: This bulky, lipophilic group is a common feature in pharmacologically active compounds. Its presence can influence a molecule's ability to cross cellular membranes and interact with hydrophobic binding pockets within biological targets. Notably, related structures like 2,4-di-tert-butylphenol are known to possess antimicrobial, antioxidant, and anti-inflammatory properties[1][2][3]. Furthermore, the N-(4-tert-butylphenyl) scaffold has been identified in potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain signaling[4].
-
The Cyclopropane Ring: This three-membered carbocycle is a "strained" ring system, a feature that often imparts unique biological properties. Compounds containing a cyclopropane ring exhibit a wide array of bioactivities, including enzyme inhibition, as well as antimicrobial, antifungal, antiviral, and antitumor effects[5][6][7][8]. A particularly relevant activity of cyclopropylamines is the mechanism-based inhibition of monoamine oxidases (MAOs), enzymes critical in the metabolism of neurotransmitters[9][10].
-
The Carbohydrazide Moiety: The hydrazide functional group and its derivatives, hydrazones, are privileged structures in medicinal chemistry. They are known to possess a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumoral effects[11].
Based on this structural analysis, we hypothesize that this compound may exhibit one or more of the following biological activities:
-
Monoamine Oxidase (MAO) Inhibition: Drawing parallels with other cyclopropane-containing compounds.
-
Antimicrobial Activity: Based on the contributions of all three structural motifs.
-
Anticancer Activity: A potential synergistic effect of the cyclopropane and carbohydrazide moieties.
This guide will now delve into the theoretical underpinnings of these potential activities and provide detailed experimental workflows to validate these hypotheses.
Hypothesized Biological Activity I: Monoamine Oxidase (MAO) Inhibition
2.1. Mechanistic Rationale
Monoamine oxidases (MAOs) are flavin-containing enzymes located on the outer mitochondrial membrane that are crucial for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine[12][13]. Inhibition of MAOs leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, a mechanism that is therapeutically exploited for the treatment of depression and neurodegenerative disorders like Parkinson's disease[14].
Cyclopropylamines are a known class of mechanism-based MAO inhibitors[9][10]. The high reactivity of the strained cyclopropane ring is thought to be central to their inhibitory action. We postulate that this compound, which contains a cyclopropane ring, may act as an inhibitor of MAO-A and/or MAO-B.
2.2. Proposed Signaling Pathway
Caption: Proposed mechanism of MAO inhibition.
2.3. Experimental Protocol: In Vitro MAO Inhibition Assay
This protocol outlines a fluorometric assay to determine the IC50 values of this compound against human recombinant MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent
-
This compound
-
Positive controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)
-
Phosphate buffer (pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive controls in phosphate buffer.
-
In a 96-well plate, add the enzyme solution (MAO-A or MAO-B) to each well.
-
Add the test compound or positive control at various concentrations to the respective wells.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
-
Prepare a detection cocktail containing the MAO substrate, HRP, and Amplex® Red reagent.
-
Initiate the reaction by adding the detection cocktail to all wells.
-
Immediately measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at kinetic intervals for 30-60 minutes.
-
Calculate the rate of reaction for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Hypothesized Biological Activity II: Antimicrobial Activity
3.1. Mechanistic Rationale
The structural components of this compound all have precedents for antimicrobial activity. The lipophilic 4-tert-butylphenyl group may facilitate the compound's penetration through the lipid-rich cell membranes of bacteria and fungi. The cyclopropane ring and the carbohydrazide moiety are present in numerous compounds with demonstrated antibacterial and antifungal properties[6][7][11]. The combined presence of these groups could lead to a potent antimicrobial agent.
3.2. Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for antimicrobial susceptibility testing.
3.3. Experimental Protocol: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assays
This protocol will determine the antimicrobial efficacy of the test compound against a panel of clinically relevant bacteria and fungi.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound
-
Positive controls (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)
-
Sterile 96-well microplates
-
Spectrophotometer
Procedure for MIC Determination:
-
Prepare a 2-fold serial dilution of the test compound in the appropriate growth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microbial strain.
-
Add the microbial inoculum to each well. Include positive (microbes only) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Procedure for MBC/MFC Determination:
-
Following MIC determination, take an aliquot from the wells showing no visible growth.
-
Plate the aliquots onto agar plates of the appropriate growth medium.
-
Incubate the agar plates under suitable conditions.
-
The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Hypothesized Biological Activity III: Anticancer Activity
4.1. Mechanistic Rationale
Both cyclopropane-containing molecules and hydrazone derivatives have been reported to possess anticancer properties[6][7][8][11]. The rigid structure of the cyclopropane ring can facilitate precise interactions with enzymatic active sites or receptor binding pockets. Hydrazones can act as chelating agents for metal ions that are essential for the activity of enzymes involved in tumor progression, such as ribonucleotide reductase[11]. The 4-tert-butylphenyl group may enhance cellular uptake and contribute to cytotoxicity.
4.2. Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol will assess the cytotoxic effect of this compound on a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa - cervical cancer, HCT116 - colon cancer)
-
Normal human cell line (e.g., fibroblasts) for selectivity assessment
-
Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and positive control for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting cell viability against the logarithm of the compound concentration.
Data Presentation
Table 1: Summary of Hypothetical Bioactivity Data for this compound
| Biological Target/Assay | Predicted Outcome | Rationale |
| MAO-A Inhibition (IC50) | Potentially < 1 µM | Based on the activity of other cyclopropylamine derivatives. |
| MAO-B Inhibition (IC50) | Potentially < 1 µM | Based on the activity of other cyclopropylamine derivatives. |
| Antimicrobial (MIC) | ||
| Staphylococcus aureus | Possible activity | Contribution from all three structural motifs. |
| Escherichia coli | Possible activity | Contribution from all three structural motifs. |
| Candida albicans | Possible activity | Contribution from all three structural motifs. |
| Anticancer (IC50) | ||
| HeLa Cells | Possible cytotoxicity | Based on the known activities of cyclopropane and hydrazone derivatives. |
| HCT116 Cells | Possible cytotoxicity | Based on the known activities of cyclopropane and hydrazone derivatives. |
Conclusion and Future Directions
This technical guide has outlined a scientifically-driven approach to investigate the potential biological activities of the novel compound this compound. By leveraging structure-activity relationship principles, we have hypothesized its potential as a monoamine oxidase inhibitor, an antimicrobial agent, and an anticancer compound. The detailed experimental protocols provided herein offer a clear roadmap for the systematic evaluation of these hypotheses.
Should initial in vitro studies yield promising results, further investigations will be warranted. These could include more in-depth mechanistic studies, such as enzyme kinetics for MAO inhibition, mechanism of action studies for antimicrobial activity (e.g., cell membrane integrity assays), and apoptosis assays for anticancer activity. Subsequent in vivo studies in appropriate animal models would be the next logical step in the preclinical development of this promising new chemical entity.
References
- Antifungal Activity and Action Mechanisms of 2,4-Di-tert-butylphenol against Ustilaginoidea virens.
- cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. PubMed.
- Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. PMC - NIH.
- Process for the preparation of tris(2,4-ditert-butylphenyl)phosphite.
- Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA.
- Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide. PubMed.
- Cyclopropane Derivatives and their Diverse Biological Activities.
- cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases.
- Synthesis of 2,4-Di-tert-butylphenol over TPA-SBA-15 catalyst.
- The bioactivities of 2,4-di-tert-butylphenol (2,4-DTBP) and its analogs.
- Biological Activities of Hydrazone Deriv
- What are the therapeutic applications for MAO inhibitors?
- Optimized synthesis of a tert-butyl-phenyl-substituted tetrapyridophenazine ligand and its Ru(ii) complexes and determination of dimerization behaviour of the complexes through supramolecular “Fingerhakel”. Dalton Transactions (RSC Publishing).
- Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs.
- Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia MDPI.
- Structural diversity and biological activity of natural p-terphenyls. PMC - PubMed Central.
- A Process For Preparing Bis(2,4 Di Tert Butylphenyl)
- Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. MDPI.
- 2-(4-tert-Butylphenyl)propanal | C13H18O. PubChem.
- Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile.
- Design, Synthesis, and Antimicrobial Activity of Amide Deriv
- Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines …
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv
- 1-(4-Tert-butylphenyl)cyclopropane-1-carboxylic acid | C14H18O2. PubChem.
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Methodological & Application
Prospective Application Notes and Protocols for 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide in Organic Synthesis
A Note to the Researcher: A comprehensive survey of the current scientific literature reveals that the specific compound, 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide, has not yet been described or characterized. Consequently, there are no established, field-proven protocols for its use. However, the constituent functional motifs—the aryl-substituted cyclopropane and the carbohydrazide—are well-known and highly versatile building blocks in modern organic synthesis and medicinal chemistry.[1][2][3][4]
This document, therefore, serves as a prospective guide for the researcher interested in exploring the synthesis and utility of this novel compound. The synthetic routes and application protocols described herein are based on established, analogous reactions and are intended to provide a robust starting point for investigation. As a Senior Application Scientist, the causality behind each proposed step is explained to empower the researcher to adapt and optimize these methods.
Rationale and Potential Significance
The 2-(4-tert-butylphenyl)cyclopropane moiety combines several desirable features for applications in drug discovery and materials science. The cyclopropane ring introduces conformational rigidity and a three-dimensional architecture, which can be advantageous for binding to biological targets.[4][5] The tert-butylphenyl group provides a lipophilic handle that can be crucial for modulating pharmacokinetic properties. The carbohydrazide functional group is a versatile synthon, readily transformable into a variety of heterocyclic systems, which are privileged structures in medicinal chemistry.[2][6]
Proposed Synthesis of this compound
A plausible and flexible synthetic route to the target compound would likely proceed via the cyclopropanation of a suitable styrenic precursor, followed by functional group manipulation to install the carbohydrazide moiety.
Workflow for the Proposed Synthesis
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols (Prospective)
Protocol 2.1: Synthesis of Methyl 4-(4-tert-butylphenyl)acrylate (Wittig Reaction)
This step constructs the necessary alkene precursor. The Wittig reaction is a reliable method for forming carbon-carbon double bonds.
-
To a stirred solution of 4-tert-butylbenzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M), add methyl (triphenylphosphoranylidene)acetate (1.05 eq) at room temperature under an inert atmosphere (N₂ or Ar).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired acrylate.
Protocol 2.2: Synthesis of Methyl 2-(4-tert-butylphenyl)cyclopropanecarboxylate (Cyclopropanation)
The Simmons-Smith reaction is a classic method for stereospecific cyclopropanation of alkenes.
-
To a solution of methyl 4-(4-tert-butylphenyl)acrylate (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere, add a solution of diethylzinc (1.5 eq, 1.0 M in hexanes) dropwise at 0 °C.
-
To this mixture, add diiodomethane (1.5 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction carefully by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting oil by flash column chromatography (hexane/ethyl acetate gradient) to yield the cyclopropyl ester.
Protocol 2.3: Synthesis of this compound (Hydrazinolysis)
This final step involves the conversion of the methyl ester to the target carbohydrazide.
-
Dissolve the methyl 2-(4-tert-butylphenyl)cyclopropanecarboxylate (1.0 eq) in ethanol (0.5 M).
-
Add hydrazine hydrate (5.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure. The product may precipitate upon cooling or concentration.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Potential Applications in Heterocyclic Synthesis
The carbohydrazide functionality is a powerful tool for the construction of five-membered heterocycles. The terminal -NH₂ group of the hydrazide acts as a nucleophile, enabling cyclization reactions with various electrophilic partners.[2]
Synthesis of Pyrazole Derivatives
Carbohydrazides readily react with 1,3-dicarbonyl compounds to form pyrazoles, a scaffold prevalent in pharmaceuticals.
Reaction Mechanism: Pyrazole Formation
Sources
- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scientificupdate.com [scientificupdate.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]
Application Notes and Protocols for Assessing the Antibacterial Efficacy of 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide Derivatives
Introduction: The Imperative for Novel Antibacterial Agents
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health, necessitating the urgent discovery and development of new chemical entities with potent antibacterial activity. The chemical scaffold of 2-(4-tert-butylphenyl)cyclopropanecarbohydrazide represents a promising area for exploration. Cyclopropane rings are prevalent in various biologically active molecules and are known to contribute to unique conformational properties. Similarly, the carbohydrazide moiety is a versatile pharmacophore found in numerous antimicrobial compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized methodologies for evaluating the in vitro antibacterial activity of novel this compound derivatives.
These protocols are designed to be robust and self-validating, adhering to the principles and standards set forth by internationally recognized bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). By following these guidelines, researchers can generate reliable and reproducible data crucial for the progression of new antibacterial candidates from the bench to preclinical development.
I. Initial Screening: Determining the Minimum Inhibitory Concentration (MIC)
The initial step in assessing the antibacterial potential of a novel compound is to determine its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a widely accepted and efficient technique for determining the MIC of a large number of compounds against various bacterial strains.
Scientific Rationale
The broth microdilution assay relies on the principle of exposing a standardized bacterial inoculum to serial dilutions of the test compound in a liquid growth medium. The selection of Mueller-Hinton Broth (MHB) is critical as it is a standardized medium with low levels of inhibitors that could interfere with the activity of many antibiotics. The final bacterial concentration is standardized to ensure reproducibility and comparability of results across different experiments and laboratories.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Detailed Protocol: Broth Microdilution
Materials:
-
This compound derivatives
-
Sterile 96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Preparation of Test Compounds:
-
Prepare
-
Application Notes and Protocols for 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide in Medicinal Chemistry
Introduction: A Rational Approach to Novel Monoamine Oxidase Inhibitors
In the landscape of neuropharmacology, the inhibition of monoamine oxidases (MAO) remains a cornerstone for the treatment of depressive disorders and neurodegenerative diseases.[1] Monoamine oxidase inhibitors (MAOIs) function by preventing the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine, thereby increasing their availability in the synaptic cleft.[1] The therapeutic potential of MAOIs is well-established, yet the quest for novel inhibitors with improved selectivity and pharmacokinetic profiles is a continuous endeavor in medicinal chemistry.
This document outlines the scientific rationale, synthetic protocol, and in vitro application of a novel compound, 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide . This molecule has been rationally designed by combining two key pharmacophoric elements:
-
The Cyclopropylamine Scaffold: The cyclopropylamine moiety is a well-known structural feature of potent MAOIs, such as the clinically used antidepressant tranylcypromine.[2] This strained ring system is implicated in the mechanism-based inhibition of MAO enzymes.[3]
-
The 4-tert-Butylphenyl Substituent: The incorporation of a bulky, lipophilic tert-butyl group on the phenyl ring is hypothesized to modulate the compound's interaction with the active site of MAO-A and MAO-B.[4] Lipophilicity is a critical factor in determining the potency and selectivity of MAO inhibitors.[4] Furthermore, such substitutions can significantly influence the pharmacokinetic properties of a drug candidate, including its metabolic stability.
This application note will provide a comprehensive guide for researchers, scientists, and drug development professionals interested in the synthesis and evaluation of this novel compound as a potential MAOI.
Proposed Synthesis of this compound
The synthesis of the target compound can be achieved in a two-step process, commencing with the cyclopropanation of a commercially available starting material, followed by the formation of the carbohydrazide.
Step 1: Synthesis of 2-(4-tert-Butylphenyl)cyclopropanecarboxylic acid
The initial step involves the formation of the cyclopropane ring. A reliable method for this transformation is the Simmons-Smith cyclopropanation of 4-tert-butylstyrene.[5][6] This reaction utilizes a zinc carbenoid to stereospecifically deliver a methylene group across the double bond.
Protocol:
-
Preparation of the Simmons-Smith Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add zinc-copper couple (2 equivalents). Cover with anhydrous diethyl ether.
-
To this suspension, add diiodomethane (1.5 equivalents) dropwise via the dropping funnel while maintaining a gentle reflux.
-
Cyclopropanation: After the formation of the reagent is complete (indicated by the disappearance of the zinc), cool the reaction mixture to room temperature. Add a solution of 4-tert-butylstyrene (1 equivalent) in anhydrous diethyl ether dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield 2-(4-tert-butylphenyl)cyclopropanecarboxylic acid.
Step 2: Synthesis of this compound
The final step is the conversion of the carboxylic acid to the corresponding carbohydrazide. This is typically achieved by reaction with hydrazine hydrate.[7][8][9]
Protocol:
-
Activation of the Carboxylic Acid (Optional but Recommended): To a solution of 2-(4-tert-butylphenyl)cyclopropanecarboxylic acid (1 equivalent) in an appropriate solvent such as THF, add a coupling agent like N,N'-carbonyldiimidazole. Stir at room temperature until the evolution of carbon dioxide ceases.
-
Hydrazinolysis: To the activated carboxylic acid solution, add hydrazine hydrate (1.5 equivalents) dropwise at room temperature.
-
Stir the reaction mixture for 3-5 hours.
-
Work-up and Purification: Remove the solvent under reduced pressure. The residue can be recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.
Caption: Synthetic workflow for this compound.
In Vitro Evaluation of Monoamine Oxidase Inhibition
To assess the potential of this compound as a monoamine oxidase inhibitor, a robust and sensitive in vitro assay is required. The MAO-Glo™ Assay is a luminescent-based method that provides a reliable platform for determining the inhibitory activity against both MAO-A and MAO-B isoforms.[10][11]
Principle of the MAO-Glo™ Assay
The MAO-Glo™ Assay utilizes a luminogenic MAO substrate that is converted by MAO into luciferin.[10] In a subsequent reaction catalyzed by luciferase, the luciferin produces a stable, glow-type luminescent signal that is directly proportional to the MAO activity.[11] The inhibition of MAO results in a decrease in the luminescent signal.
Caption: Principle of the MAO-Glo™ luminescent assay.
Protocol for MAO-A and MAO-B Inhibition Assay
This protocol is adapted for a 96-well plate format, suitable for determining the IC₅₀ values of the test compound.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO-Glo™ Assay Kit (containing luminogenic substrate, Luciferin Detection Reagent, and buffers)
-
This compound (test compound)
-
Clorgyline (selective MAO-A inhibitor, positive control)
-
Selegiline (selective MAO-B inhibitor, positive control)
-
Dimethyl sulfoxide (DMSO)
-
96-well white, opaque microplates
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound and positive controls in DMSO. Perform serial dilutions to create a range of concentrations for IC₅₀ determination.
-
Enzyme Preparation: Dilute the MAO-A and MAO-B enzymes to the recommended concentration in the appropriate assay buffer.
-
Assay Plate Setup:
-
Add the diluted enzyme solution to the wells of the 96-well plate.
-
Add the test compound dilutions and controls to the respective wells. Include wells for 100% activity (enzyme + DMSO) and blank (buffer only).
-
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Add the luminogenic MAO substrate to all wells to initiate the enzymatic reaction.
-
MAO Reaction: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection: Add the Luciferin Detection Reagent to all wells. This will stop the MAO reaction and initiate the luminescent signal.
-
Luminescence Reading: Incubate for 20 minutes at room temperature, protected from light. Measure the luminescence using a plate reader.
Data Analysis
-
Subtract the average blank reading from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
| Parameter | Description |
| IC₅₀ (MAO-A) | The concentration of the test compound that inhibits 50% of MAO-A activity. |
| IC₅₀ (MAO-B) | The concentration of the test compound that inhibits 50% of MAO-B activity. |
| Selectivity Index | Ratio of IC₅₀ (MAO-A) / IC₅₀ (MAO-B). A value > 1 indicates MAO-B selectivity, while a value < 1 indicates MAO-A selectivity. |
Expected Outcomes and Scientific Interpretation
The presence of the 4-tert-butylphenyl group is anticipated to increase the lipophilicity of the molecule. Structure-activity relationship studies of other MAOIs have shown that increased lipophilicity can enhance the inhibitory potency, particularly for MAO-B.[4] Therefore, it is hypothesized that this compound may exhibit potent and potentially selective inhibition of MAO-B.
A low nanomolar to micromolar IC₅₀ value against either MAO-A or MAO-B would indicate that the compound is a potent inhibitor. A high selectivity index would suggest that the compound preferentially inhibits one isoform over the other, which is a desirable characteristic for developing targeted therapies. For instance, selective MAO-B inhibitors are of particular interest for the treatment of Parkinson's disease.
Further studies, including determination of the mode of inhibition (reversible vs. irreversible) and in vivo efficacy and safety evaluations, would be necessary to fully characterize the therapeutic potential of this novel compound.
References
- Carotti, A., Altomare, C., Catto, M., Gnerre, C., Summo, L., De Marco, A., Rose, S., Jenner, P., & Testa, B. (2007). Lipophilicity plays a major role in modulating the inhibition of monoamine oxidase B by 7-substituted coumarins. Chemistry & Biodiversity, 3(12), 1639-1654.
-
Cyprotex. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Retrieved January 23, 2026, from [Link]
- Malcomson, T., Yelekci, K., Borrello, M. T., Ganesan, A., Semina, E., De Kimpe, N., Mangelinckx, S., & Ramsay, R. R. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS journal, 282(16), 3127–3140.
- Zhang, X., Breslav, M., Grimm, J., Guan, K., Huang, A., Liu, F., Maryanoff, C. A., Palmer, D., Patel, M., Qian, Y., Shaw, C., Sorgi, K., Stefanick, S., & Xu, D. (2002). A new procedure for preparation of carboxylic acid hydrazides. The Journal of organic chemistry, 67(26), 9471–9474.
- Simmons, H. E., & Smith, R. D. (1958). A NEW SYNTHESIS OF CYCLOPROPANES FROM OLEFINS. Journal of the American Chemical Society, 80(19), 5323–5324.
- Furukawa, J., Kawabata, N., & Nishimura, J. (1966). A novel route to cyclopropanes from olefins. Tetrahedron Letters, 7(28), 3353–3354.
- Singh, P. P. (2018). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Medicinal Chemistry, 9(5), 657-671.
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved January 23, 2026, from [Link]
- Badische Anilin- & Soda-Fabrik AG. (1961). Verfahren zur Herstellung von Carbonsäurehydraziden.
- Promega Corporation. (2023). MAO-Glo™ Assay Technical Bulletin. TB345.
-
Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved January 23, 2026, from [Link]
- Singh, S., & Sharma, P. C. (2022). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry, 6(3), 209-231.
- Charette, A. B., & Beauchemin, A. (2001). Simmons−Smith Cyclopropanation Reaction. Organic Reactions, 58, 1-415.
- U.S. Patent No. 5,504,245. (1996).
- Bioorganic & Medicinal Chemistry Letters. (2007). 17(21), 6013-6018.
- ACS Pharmacology & Translational Science. (2023). 6(12), 1934-1944.
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Retrieved January 23, 2026, from [Link]
-
Assay Genie. (n.d.). Monoamine Oxidase Inhibitor Screening Kit (BA0188). Retrieved January 23, 2026, from [Link]
- Journal of the American Chemical Society. (1997). 119(48), 11689-11690.
- Organometallics. (2001). 20(25), 5329-5335.
- Organic Syntheses. (1941). Coll. Vol. 1, p.156.
- Organic Syntheses. (1955). Coll. Vol. 3, p.221.
- Journal of Medicinal Chemistry. (2010). 53(15), 5639-5649.
- Journal of Medicinal Chemistry. (1983). 26(1), 12-15.
- Frontiers in Pharmacology. (2020). 11, 976.
-
Patsnap Synapse. (2026). What are the therapeutic applications for MAO inhibitors?. Retrieved January 23, 2026, from [Link]
- Longe, R. A., & Schuller, A. G. (2019). Transition Metal Catalyzed Simmons–Smith Type Cyclopropanations. University of Nebraska - Lincoln.
- MDPI. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(3), 1335.
Sources
- 1. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipophilicity plays a major role in modulating the inhibition of monoamine oxidase B by 7-substituted coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simmons-Smith Cyclopropanation Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 6. mdpi.com [mdpi.com]
- 7. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A new procedure for preparation of carboxylic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MAO-Glo™ Assay Systems [promega.com]
- 11. MAO-Glo™ Assay Protocol [promega.com]
Protocol for dissolving 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide for experiments
Application Notes and Protocols
Topic: Protocol for Dissolving 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide for Experimental Use
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Strategic Approach to Solubilizing a Novel Carbohydrazide
This compound is a molecule of interest within drug discovery and chemical biology, belonging to the versatile carbohydrazide class of compounds.[1][2] Structurally, it presents a dual-challenge for dissolution: the bulky and highly nonpolar tert-butylphenyl group confers significant hydrophobicity, while the polar carbohydrazide moiety offers a potential handle for solubilization. Direct dissolution in aqueous buffers for biological assays is predictably problematic and will likely lead to precipitation and inaccurate concentration measurements.
This document provides a comprehensive, field-tested protocol for the effective dissolution and handling of this compound. As a Senior Application Scientist, my objective is not merely to list steps, but to elucidate the scientific rationale behind each choice, empowering researchers to adapt this protocol to their specific experimental contexts. We will proceed from understanding the compound's predicted properties to establishing a robust workflow for preparing high-concentration stock solutions and their subsequent dilution into aqueous media for assays.
Compound Physicochemical Profile & Solubility Rationale
| Property | Predicted Value / Characteristic | Rationale & Justification |
| Molecular Weight | ~246.34 g/mol | Calculated from the chemical formula: C₁₅H₂₂N₂O. |
| Aqueous Solubility | Very Low | The 4-tert-butylphenol substructure is documented as insoluble in water.[3] This large, nonpolar group is the dominant structural feature, predicting poor solubility in aqueous systems. |
| LogP (Octanol/Water) | High (>3.0) | The LogP for 4-tert-butylphenol is 3.31.[3] The addition of the cyclopropane and carbohydrazide groups will modify this, but the overall molecule is expected to be highly lipophilic. |
| Recommended Primary Solvent | Dimethyl Sulfoxide (DMSO) | DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of hydrophobic organic molecules.[4] It is a standard solvent for preparing stock solutions of small molecule inhibitors for biological assays and is miscible with water and cell culture media.[5][6][7] |
| Chemical Stability | Caution: Potential for Hydrolysis | Hydrazide and related glycoconjugates can be susceptible to hydrolysis in aqueous solutions. Stability is generally greater as the pH approaches neutrality (pH 7.0).[8][9] Hydrazine-based compounds can also be sensitive to oxidation.[10] |
Causality Behind Solvent Choice: The core strategy is to first dissolve the compound in a 100% organic solvent where it is highly soluble, creating a concentrated stock. This stock can then be serially diluted into the final aqueous buffer or medium for the experiment. This approach ensures the compound remains in solution during the dilution process and that the final concentration of the organic solvent is too low to cause cytotoxicity or other artifacts. For this compound, its predicted high LogP makes DMSO the ideal initial solvent.
Safety & Handling Precautions
While specific toxicology data for this compound is unavailable, related structures provide guidance on necessary precautions. Analogs with the tert-butylphenyl moiety are classified with GHS hazard statements indicating potential risks.[11][12]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Mandatory Precautions:
-
Engineering Controls: Handle the solid compound and concentrated DMSO stock solutions inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.
-
Weighing: If weighing the powder, do so within the fume hood on a calibrated analytical balance.
-
Waste Disposal: Dispose of all contaminated materials and solutions in accordance with your institution's hazardous chemical waste guidelines.
Experimental Protocol: Stock and Working Solution Preparation
This protocol is divided into two core workflows: the preparation of a high-concentration primary stock solution and the subsequent dilution to a final aqueous working concentration.
Part 1: Preparation of a 10 mM DMSO Stock Solution
This protocol creates a validated, high-concentration stock solution, which serves as the foundation for all subsequent experiments.
Materials and Equipment:
-
This compound (solid powder)
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Bath sonicator
-
Calibrated micropipettes
Step-by-Step Methodology:
-
Pre-Weighing Preparation: Bring the vial of the solid compound to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: In a chemical fume hood, carefully weigh out a precise amount of the compound (e.g., 1 mg) into a sterile vial. For a target of 1 mg, an acceptable range might be 1.0 mg ± 0.2 mg. Record the exact mass.
-
Solvent Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Formula: Volume (µL) = [Mass (mg) / Molecular Weight ( g/mol )] * 100,000
-
Example (for 1.00 mg): [1.00 mg / 246.34 g/mol ] * 100,000 = 405.9 µL of DMSO.
-
-
Dissolution: a. Add the calculated volume of DMSO to the vial containing the compound. b. Cap the vial tightly and vortex vigorously for 1-2 minutes. c. Visually inspect the solution against a light source. If any solid particles or cloudiness remains, proceed to the next step.
-
Assisted Dissolution (Troubleshooting): a. Place the vial in a bath sonicator for 10-15 minutes.[13] b. If particulates persist, gently warm the solution in a 37°C water bath for 10 minutes, followed by vortexing.[7][13] Caution: Do not exceed 40-50°C to prevent potential compound degradation.
-
Final Quality Control: The final solution must be a perfectly clear, homogenous liquid with no visible precipitate. This visual confirmation is a critical self-validating step.
-
Aliquoting and Storage: a. To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[6] b. Store the aliquots at -80°C for long-term stability (months) or at -20°C for short-term storage (weeks).[6][7]
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a 10 mM stock solution.
Part 2: Preparation of Aqueous Working Solutions for Assays
This protocol describes the critical step of diluting the DMSO stock into a biological medium (e.g., cell culture medium, assay buffer) while preventing precipitation.
Key Principle: Stepwise Dilution Rapidly diluting a high-concentration DMSO stock directly into an aqueous buffer can cause the compound to "crash out" or precipitate. A stepwise, or serial, dilution is recommended to mitigate this.[6]
Step-by-Step Methodology:
-
Thaw Stock: Remove one aliquot of the 10 mM DMSO stock solution from the -80°C freezer. Thaw it completely at room temperature.
-
Prepare Intermediate Dilution (if necessary): For very low final concentrations, it may be best to first make an intermediate dilution in 100% DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM stock.
-
Final Dilution into Aqueous Medium: a. Vigorously vortex or pipette-mix the aqueous medium/buffer that will receive the compound. b. While the medium is still in motion, add the required volume of the DMSO stock solution. For example, to achieve a 10 µM final concentration from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium). c. Crucial: Ensure the final concentration of DMSO in your assay is below the threshold for cellular toxicity, typically <0.5% , with <0.1% being ideal.[6]
-
Validation and Use: a. Vortex the final working solution immediately and thoroughly. b. Visually inspect for any signs of precipitation or cloudiness. For sensitive applications, a small drop can be viewed under a microscope to confirm the absence of micro-precipitates.[7] c. Use the freshly prepared working solution immediately in your experiment, as the compound's stability in aqueous media is not guaranteed.[8][9] Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.
Workflow for Working Solution Preparation
Caption: Dilution of DMSO stock into an aqueous working solution.
References
-
Di Sotto, A., et al. (2020). Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. Pharmaceuticals (Basel). Available at: [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7393, 4-tert-Butylphenol. Available at: [Link]
-
Cheméo. 4-tert-butyl-2-sec-butylphenol - Chemical & Physical Properties. Available at: [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 590304, 2-(4-tert-Butylphenyl)propanal. Available at: [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13865961, 1-(4-Tert-butylphenyl)cyclopropane-1-carboxylic acid. Available at: [Link]
-
Gudmundsdottir, A. V., et al. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research. Available at: [Link]
-
Onyeyilim, E., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
Kyaw, B. M., et al. (2015). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2022). Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. Molecules. Available at: [Link]
-
Gudmundsdottir, A. V., et al. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. ResearchGate. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2022). Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. MDPI. Available at: [Link]
-
de Oliveira, C. S., et al. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. Available at: [Link]
-
Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available at: [Link]
-
ResearchGate. (2002). Decompostion of Hydrazine in Aqueous Solutions. Available at: [Link]
Sources
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- 3. 4-tert-Butylphenol | C10H14O | CID 7393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 2-(4-tert-Butylphenyl)propanal | C13H18O | CID 590304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1-(4-Tert-butylphenyl)cyclopropane-1-carboxylic acid | C14H18O2 | CID 16768964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. emulatebio.com [emulatebio.com]
Troubleshooting & Optimization
Technical Support Center: Stabilizing 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide in Solution
Welcome to the technical support center for 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling and stabilizing this compound in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific reasoning behind them to empower your research.
Introduction to the Stability of this compound
This compound is a unique molecule with a carbohydrazide functional group, which is known to be susceptible to certain degradation pathways. Understanding these potential instabilities is the first step toward designing robust experiments. The primary concerns for hydrazide-containing compounds in solution are hydrolysis, oxidation, and photodegradation. This guide will address each of these concerns with practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for initial stock solutions?
When preparing a stock solution, the initial choice of solvent is critical. For many hydrazide derivatives, especially those with aromatic and aliphatic components, solubility can be a challenge in purely aqueous systems.
-
Recommendation: Start with a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These solvents are generally inert and can solubilize a wide range of organic molecules. For applications where these solvents are not suitable, consider ethanol or acetonitrile.
-
Causality: The use of an organic solvent minimizes the presence of water, thereby reducing the immediate risk of hydrolysis upon dissolution. This is a crucial first step for preserving the integrity of the parent compound.
Q2: My compound seems to be degrading in my aqueous buffer. What is the optimal pH for stability?
The stability of hydrazides is often pH-dependent. Both acidic and strongly basic conditions can catalyze hydrolysis of the carbohydrazide bond.
-
Recommendation: For aqueous solutions, maintain a pH as close to neutral (pH 7.0) as possible. Buffers such as phosphate-buffered saline (PBS) at pH 7.4 are often a good starting point. Studies on similar hydrazide-based conjugates have shown that stability increases as the pH approaches neutrality.[1][2]
-
Causality: At acidic pH, the hydrazide nitrogen can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, leading to hydrolysis. In strongly basic conditions, the hydrazide can be deprotonated, which can also lead to instability.
Q3: I am observing a loss of my compound over time, even in a neutral buffer. What else could be causing this?
If you've addressed pH, the next most likely culprits are oxidation and photodegradation. The hydrazide moiety can be susceptible to oxidation, and aromatic compounds can be light-sensitive.
-
Recommendation:
-
Preventing Oxidation: De-gas your buffers by sparging with an inert gas like nitrogen or argon before use. You can also consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), though compatibility with your experimental system should be verified. The oxidation of hydrazines can be catalyzed by transition metals, so using high-purity water and reagents is crucial.[3][4]
-
Preventing Photodegradation: Prepare and store your solutions in amber vials or wrap your containers in aluminum foil to protect them from light. Minimize exposure to ambient light during experimental manipulations.
-
-
Causality: Molecular oxygen can react with the hydrazide group, especially in the presence of metal ions, to form various oxidation products.[3] Light, particularly in the UV spectrum, can provide the energy to initiate photochemical reactions, leading to the degradation of your compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Precipitate forms when diluting stock solution into aqueous buffer. | Poor aqueous solubility of the compound. | 1. Decrease the final concentration of the compound. 2. Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) in the final solution, if your experiment allows. 3. Prepare the final dilution in a buffer containing a solubilizing agent like cyclodextrin. |
| Rapid loss of compound (<1 hour) after preparing the solution. | Likely rapid hydrolysis due to incorrect pH. | 1. Immediately measure the pH of your solution. 2. Prepare fresh solutions in a well-buffered system at or near pH 7.[1][2] 3. If acidic conditions are required for your experiment, prepare the solution immediately before use and keep it at a low temperature. |
| Gradual decrease in compound concentration over 24-48 hours. | Likely oxidative degradation or slow hydrolysis. | 1. Prepare fresh solutions using de-gassed buffers. 2. Store solutions under an inert atmosphere (e.g., nitrogen). 3. Protect solutions from light. 4. Evaluate the stability at a lower temperature (e.g., 4°C vs. room temperature). |
| Appearance of new peaks in HPLC/LC-MS analysis. | Compound degradation. | 1. Perform a forced degradation study (see protocol below) to identify potential degradation products. 2. This will help in developing a stability-indicating analytical method.[5] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound with enhanced stability.
-
Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.
-
Solvent Addition: Add high-purity, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate the vial at room temperature until the compound is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Use amber vials to protect from light.
Protocol 2: Forced Degradation Study
A forced degradation study is essential for understanding the degradation pathways of your compound and for developing a stability-indicating analytical method.[5][6]
-
Preparation: Prepare a solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Add 1 M HCl to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1 M NaOH to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solution at 80°C for 48 hours.
-
Photodegradation: Expose the solution to a UV lamp (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples by a suitable method, such as RP-HPLC with UV or MS detection, to identify and quantify the parent compound and any degradation products.[7]
Visualizing Potential Degradation Pathways
The following diagram illustrates the primary potential degradation pathways for this compound based on the known reactivity of the carbohydrazide functional group.
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Stability Assessment
The following workflow provides a systematic approach to assessing the stability of your compound in solution.
Caption: Workflow for assessing the stability of a compound in solution.
References
-
Tris(2,4-di-tert-butylphenyl) phosphate - ResearchGate. Available at: [Link]
-
Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring - Pharmacia. Available at: [Link]
-
Hydrazine - Wikipedia. Available at: [Link]
-
Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available at: [Link]
-
The chemical and biochemical degradation of hydrazine - SciSpace. Available at: [Link]
-
2-(4-tert-Butylphenyl)propanal | C13H18O | CID 590304 - PubChem. Available at: [Link]
-
Hydrazine Hydrochloride Derivatives Balance Precursor Coordination in Tin‐Based Perovskite Solutions - ResearchGate. Available at: [Link]
-
Chemical modification and degradation of atrazine in Medicago sativa through multiple pathways - PubMed. Available at: [Link]
-
Forced Degradation Studies - MedCrave online. Available at: [Link]
-
Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - ResearchGate. Available at: [Link]
-
NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Available at: [Link]
-
Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC - NIH. Available at: [Link]
-
(PDF) Degradation Pathway - ResearchGate. Available at: [Link]
-
Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available at: [Link]
-
Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC - NIH. Available at: [Link]
-
HYDRAZINE Method no.: Matrix: OSHA standard: Target concentration: Procedure. Available at: [Link]
-
Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available at: [Link]
-
(PDF) Decompostion of Hydrazine in Aqueous Solutions - ResearchGate. Available at: [Link]
Sources
- 1. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
Technical Support Center: Optimizing Derivatization of 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for the derivatization of 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile scaffold. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. We will focus on the most common and synthetically useful transformation: N-acylation of the terminal hydrazide nitrogen .
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the chemistry of this compound.
Q1: What is the primary reactive site on this compound for derivatization?
A: The primary reactive site is the terminal primary amine (-NH₂) of the hydrazide functional group. This nitrogen is significantly more nucleophilic than the amide nitrogen adjacent to the carbonyl group. The lone pair on the amide nitrogen is delocalized into the carbonyl system, reducing its availability for nucleophilic attack. Therefore, derivatization reactions like acylation, alkylation, and condensation will selectively occur at the -NH₂ position under controlled conditions.
Q2: What are the most common derivatization strategies for this molecule?
A: The most prevalent strategy is N-acylation , which involves forming a new amide bond at the terminal nitrogen. This is a robust and highly versatile reaction. Key variations include:
-
Reaction with Acid Chlorides or Anhydrides: A rapid and often high-yielding method.
-
Reaction with Carboxylic Acids: Requires a coupling agent (e.g., EDC, DCC, HATU) to activate the carboxylic acid.
-
Reaction with Aldehydes or Ketones: Forms N-acylhydrazone derivatives, a common motif in medicinal chemistry.[1]
Q3: Why is solvent selection and moisture control so critical for these reactions?
A: Solvent choice impacts reactant solubility, reaction rate, and even the product profile. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are generally preferred.
Causality:
-
Solubility: All reactants must be fully dissolved for the reaction to proceed efficiently. If your starting hydrazide has poor solubility, consider a more polar aprotic solvent like Dimethylformamide (DMF).
-
Moisture Sensitivity: Many reagents used for derivatization, particularly acid chlorides, anhydrides, and silylating agents, are highly sensitive to water.[2] Moisture can hydrolyze these reagents, rendering them inactive and leading to low or no yield.[2] It can also decompose the desired TMS derivatives if silylation is used.[2] Therefore, using anhydrous solvents and performing reactions under an inert atmosphere (e.g., Nitrogen or Argon) is a mandatory step for reproducibility and success.
Q4: What is the function of a base in N-acylation reactions?
A: A non-nucleophilic organic base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA), is almost always required when using acid chlorides or anhydrides. Its primary role is to act as an acid scavenger.
Mechanism of Action: The reaction between the hydrazide and an acid chloride (R-COCl) generates one equivalent of hydrochloric acid (HCl). This HCl can protonate the starting hydrazide's nucleophilic -NH₂ group, forming an unreactive ammonium salt and effectively stopping the reaction. The added base neutralizes the generated HCl in situ, allowing the reaction to proceed to completion. In some cases, a base can also increase the nucleophilicity of the hydrazide by deprotonation, though this is less common for simple acid scavenging.[3]
Section 2: Standard Protocol: N-Acylation with an Acid Chloride
This section provides a robust, self-validating starting protocol for the N-acylation of this compound.
Experimental Workflow Overview
Caption: General workflow for N-acylation of carbohydrazide.
Recommended Starting Conditions
| Parameter | Recommended Value/Reagent | Rationale & Key Considerations |
| Hydrazide | This compound | 1.0 equivalent |
| Acylating Agent | e.g., Benzoyl Chloride | 1.05 - 1.2 equivalents |
| Base | Triethylamine (TEA) or DIPEA | 1.5 equivalents |
| Solvent | Dichloromethane (DCM) or THF (Anhydrous) | 0.1 M concentration relative to hydrazide |
| Temperature | 0 °C to Room Temperature (RT) | Controls exotherm and minimizes side reactions. |
| Atmosphere | Nitrogen or Argon | Prevents reaction with atmospheric moisture.[2] |
| Reaction Time | 1 - 4 hours | Monitor progress to determine endpoint. |
Step-by-Step Methodology
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Inerting: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.
-
Dissolution: Add anhydrous DCM (to 0.1 M) and triethylamine (1.5 eq) via syringe. Stir until all solids are dissolved.
-
Cooling: Place the flask in an ice-water bath and stir for 10 minutes until the internal temperature reaches ~0 °C.
-
Addition of Acylating Agent: Dissolve the acylating agent (e.g., benzoyl chloride, 1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the stirring reaction mixture over 15-20 minutes. This slow addition is crucial to control the reaction exotherm and prevent the formation of di-acylated byproducts.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Monitoring (Self-Validation): After 30 minutes, take a small aliquot for Thin Layer Chromatography (TLC) or LC-MS analysis. Continue to monitor every 30-60 minutes until the starting hydrazide is consumed.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add a saturated aqueous solution of sodium bicarbonate to quench any remaining acylating agent.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography or recrystallization to obtain the final N-acylated product.
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide provides a logical framework for diagnosing and solving common issues.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low product yield.
Problem: My reaction is clean, but it stalls and never goes to completion.
-
Probable Cause 1: Insufficient Acylating Agent. The acylating agent may have partially degraded due to trace moisture or was not added in sufficient excess to drive the reaction to completion.
-
Solution: Add an additional portion (0.1-0.2 eq) of the acylating agent and continue to monitor the reaction. For future runs, use 1.2 equivalents from the start.
-
-
Probable Cause 2: Poor Solubility. As the product forms, it might precipitate out of the solution if it is less soluble than the starting material in the chosen solvent, effectively halting the reaction.
-
Solution: Add a co-solvent in which the product is more soluble (e.g., a small amount of DMF to a reaction in DCM) to bring all components back into the solution phase.
-
Problem: My TLC plate shows multiple new spots, indicating byproduct formation.
-
Probable Cause 1: Di-acylation. The product, an N-acylhydrazide, still has an amide N-H. While much less nucleophilic, this proton can be removed under strongly basic conditions or at high temperatures, leading to a second acylation event.
-
Solution: The key is to control the stoichiometry and reactivity. Add the acylating agent slowly at 0 °C to prevent localized areas of high concentration and temperature. Avoid using more than 1.2 equivalents. Using a bulky base like DIPEA can sometimes disfavor the second acylation.
-
-
Probable Cause 2: Side Reactions with the Acylating Agent. Some complex acylating agents may be unstable to the reaction conditions (e.g., the base).
-
Solution: If you suspect reagent instability, switch to a more stable alternative. For example, instead of an unstable acid chloride, convert the corresponding carboxylic acid to an activated ester (like an NHS ester) and perform the coupling under neutral or mildly basic conditions.
-
Problem: The reaction worked, but I lost most of my product during the aqueous workup.
-
Probable Cause: Product is water-soluble or resides in the emulsion. N-acylhydrazides can have some amphiphilic character due to the polar amide and hydrazide functionalities.
-
Solution 1 (Extraction): If an emulsion forms, add brine to help break it. After separating the organic layer, re-extract the aqueous layer 2-3 more times with fresh solvent (e.g., DCM or Ethyl Acetate) to recover any dissolved product.
-
Solution 2 (Avoidance): If the product is highly polar, it may be better to avoid a traditional aqueous workup. Quench the reaction, filter off any salts (like triethylammonium hydrochloride), and concentrate the filtrate directly onto silica gel for purification.
-
References
-
An, Y., Oh, J., & Lee, S. (2024). Synthesis of N-Acyl-N′-Sulfonyl Hydrazides from Sulfonyl Hydrazides and Activated Amides. Synthesis, 56, 3468-3474. Available at: [Link][3]
-
Chemistry LibreTexts. (2023). Derivatization. Available at: [Link][4]
-
Hojo, K., & Kawasaki, K. (2003). Acylation of Hydrazides with Acetic Acid and Formic Acid. Peptide Science, 40(5), 443-447. Available at: [Link][5][6]
-
Tan, Y. Y. (2023). Synthesis, Characterisation, Conformational Study and Antibacterial Activity of N-Acylhydrazone and its Derivatives. UTAR Institutional Repository. Available at: [Link][1]
-
Wang, L., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PLoS ONE, 8(10), e78129. Available at: [Link][7]
Sources
- 1. eprints.utar.edu.my [eprints.utar.edu.my]
- 2. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 3. Synthesis of N-Acyl-N′-Sulfonyl Hydrazides from Sulfonyl Hydrazides and Activated Amides [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 7. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Storage of 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide
Welcome to the technical support center for 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice on preventing the degradation of this compound during storage. Our goal is to ensure the integrity and reliability of your experimental results by maintaining the stability of your valuable research materials.
Introduction to this compound Stability
This compound is a complex molecule incorporating several key functional groups that influence its stability: a carbohydrazide moiety, a cyclopropane ring, and a substituted aromatic phenyl group. Understanding the potential degradation pathways of each component is crucial for developing effective storage strategies. The primary modes of degradation for this compound are anticipated to be hydrolysis, oxidation, photodegradation, and thermal decomposition.
This guide will provide a series of frequently asked questions (FAQs) and troubleshooting protocols to address common challenges encountered during the storage and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: I've observed a decrease in the purity of my this compound sample over time. What are the likely causes?
A1: A decrease in purity is likely due to chemical degradation. The primary suspects are hydrolysis of the carbohydrazide group, oxidation of the hydrazide moiety, and potential photodegradation of the aromatic ring. The inherent ring strain of the cyclopropane group might also contribute to its reactivity under certain conditions.[1][2]
Q2: What are the optimal storage conditions for long-term stability?
A2: For long-term storage, it is recommended to store this compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, preferably -20°C or below.[3] This minimizes exposure to moisture, oxygen, and light, which are key drivers of degradation.
Q3: Can I store the compound in a solution?
A3: Storing in solution is generally not recommended for long periods due to the increased risk of hydrolysis and other solvent-mediated degradation pathways. If short-term storage in solution is necessary, use a dry, aprotic solvent and store at low temperatures. Avoid protic solvents like methanol or water.
Q4: How can I detect degradation in my sample?
A4: The most reliable method for detecting degradation is High-Performance Liquid Chromatography (HPLC).[4][5] A decrease in the area of the main peak corresponding to the active compound and the appearance of new peaks are indicative of degradation. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the degradation products.[5]
Q5: What do the degradation products of this compound look like?
A5: While specific degradation products for this exact molecule are not extensively documented, based on the degradation of similar compounds, you can expect to see:
-
Hydrolysis product: 2-(4-tert-Butylphenyl)cyclopropanecarboxylic acid and hydrazine.
-
Oxidation products: Diimide or other oxidized derivatives of the hydrazide group.[6][7]
-
Photodegradation products: Complex mixtures resulting from reactions involving the aromatic ring.[8][9]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving stability issues.
| Observation | Potential Cause | Recommended Action |
| Appearance of a new peak in HPLC analysis with a shorter retention time. | Hydrolysis: The resulting carboxylic acid is typically more polar. | Confirm the identity of the new peak using LC-MS. Store the compound in a desiccator and handle it in a dry environment. |
| Change in color of the solid sample (e.g., yellowing). | Oxidation or Photodegradation: These processes can generate colored byproducts. | Store the compound in an amber vial, under an inert atmosphere, and away from light sources. |
| Decreased potency or inconsistent experimental results. | Significant Degradation: The concentration of the active compound has likely decreased. | Re-analyze the purity of your sample using a validated HPLC method. If purity is compromised, use a fresh, unopened batch of the compound for critical experiments. |
| Sample appears clumpy or has a different texture. | Moisture Absorption: The compound may be hygroscopic. | Dry the sample under vacuum (if thermally stable) and store it in a desiccator with a suitable drying agent. |
Experimental Protocols
Protocol 1: Stability Testing of this compound
Objective: To assess the stability of the compound under various storage conditions.
Materials:
-
This compound
-
Amber glass vials with screw caps
-
Controlled temperature chambers (e.g., 25°C/60% RH, 40°C/75% RH, 5°C, -20°C)
-
Desiccator
-
Inert gas (Argon or Nitrogen)
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Aliquot approximately 5 mg of the compound into several amber glass vials.
-
For each storage condition, prepare at least three vials.
-
For vials stored under an inert atmosphere, flush the vial with argon or nitrogen before sealing.
-
Place the vials in the respective controlled temperature chambers.
-
At predetermined time points (e.g., 0, 1, 3, 6 months), remove one vial from each condition.
-
Prepare a standard solution of the compound in a suitable solvent (e.g., acetonitrile).
-
Analyze the sample by HPLC to determine the purity and identify any degradation products.
-
Compare the chromatograms over time to assess the rate of degradation under each condition.
Protocol 2: HPLC Method for Purity Assessment
Objective: To quantify the purity of this compound and detect degradation products.
Instrumentation:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Gradient Program:
| Time (min) | %A | %B |
|---|---|---|
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30 | 90 | 10 |
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL
Procedure:
-
Prepare a stock solution of the compound at 1 mg/mL in acetonitrile.
-
Prepare working standards by diluting the stock solution.
-
Inject the standards and the sample solution into the HPLC system.
-
Integrate the peak areas and calculate the purity of the sample.
Visualizing Degradation Pathways
The following diagrams illustrate the potential degradation pathways of this compound.
Caption: Potential degradation pathways of the parent compound.
Caption: A logical workflow for troubleshooting stability issues.
References
-
Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. National Institutes of Health. [Link]
-
Hydrazine. Wikipedia. [Link]
-
Carbohydrazide vs Hydrazine: A Comparative Study. ResearchGate. [Link]
-
Safety and Handling of Hydrazine. Defense Technical Information Center. [Link]
-
Evaluation of Thermal Decomposition Rate of Carbohydrazide and Its Reducing Effect on Carbon Steel Corrosion. Journal of the Chinese Chemical Society. [Link]
-
Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. ACS Publications. [Link]
-
Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. [Link]
-
Aqueous Photodegradation of Polycyclic Aromatic Hydrocarbons. ACS Publications. [Link]
-
Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. [Link]
-
The chemical and biochemical degradation of hydrazine. SciSpace. [Link]
-
Oxidation of Hydrazine in Aqueous Solutions. Defense Technical Information Center. [Link]
-
A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. MDPI. [Link]
-
Chemical modification and degradation of atrazine in Medicago sativa through multiple pathways. PubMed. [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Hydrazines. NCBI Bookshelf. [Link]
-
Photocatalytic degradation of aromatic compounds using various nanoparticles as photocatalysts. ResearchGate. [Link]
-
Degradation Pathway. ResearchGate. [Link]
-
Tris(2,4-di-tert-butylphenyl) phosphate. ResearchGate. [Link]
-
Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]
-
Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites. National Institutes of Health. [Link]
-
Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. Organic Chemistry Portal. [Link]
-
Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD. Scribd. [Link]
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- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ANALYTICAL METHODS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioactivity of 2,4-Di-Tert-Butylphenol and an Exploration of the Uncharted Territory of 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide
For the Attention of Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical biology and drug discovery, the exploration of novel molecular scaffolds for therapeutic potential is a continuous endeavor. This guide offers a detailed comparative analysis of the bioactivity of two structurally distinct compounds: the well-characterized 2,4-Di-Tert-Butylphenol (2,4-DTBP) and the scientifically uncharted 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide. While a direct, data-driven comparison is hampered by the current lack of published bioactivity data for the latter, this document aims to provide a comprehensive overview of 2,4-DTBP's established biological profile and to frame a context for the potential bioactivities of this compound based on the known properties of its constituent chemical motifs.
2,4-Di-Tert-Butylphenol (2,4-DTBP): A Multifaceted Bioactive Compound
2,4-Di-Tert-Butylphenol is a phenolic compound that has been the subject of numerous scientific investigations, revealing a broad spectrum of biological activities. It is a secondary metabolite found in various organisms and is also used as an antioxidant in industrial applications.[1][2] Its bioactivities are attributed to its chemical structure, particularly the hydroxyl group on the phenol ring and the bulky tert-butyl groups that influence its reactivity and lipophilicity.
Antioxidant Activity
The antioxidant properties of 2,4-DTBP are well-documented and are central to many of its other biological effects. It acts as a free radical scavenger, donating a hydrogen atom from its phenolic hydroxyl group to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.
Experimental Data Summary: Antioxidant Activity of 2,4-DTBP
| Assay Type | IC50 Value | Source |
| DPPH Radical Scavenging | 60 µg/mL | [2] |
| ABTS Radical Scavenging | 17 µg/mL | [2] |
| Metal Chelating Activity | 20 µg/mL | [2] |
Causality in Experimental Design: The choice of DPPH, ABTS, and metal chelating assays provides a multi-faceted evaluation of antioxidant capacity. The DPPH and ABTS assays measure the ability of the compound to directly scavenge free radicals, a key mechanism in preventing oxidative damage. The metal chelating assay assesses the compound's ability to bind transition metal ions, which can otherwise catalyze the formation of ROS. This comprehensive approach ensures a robust characterization of the antioxidant potential.
Anti-inflammatory Activity
Chronic inflammation is a key contributor to various diseases. 2,4-DTBP has demonstrated notable anti-inflammatory effects, which are closely linked to its antioxidant properties. By reducing oxidative stress, 2,4-DTBP can modulate inflammatory signaling pathways.
Mechanism of Action: The anti-inflammatory activity of 2,4-DTBP is believed to be mediated, in part, by the inhibition of pro-inflammatory enzymes and signaling pathways. For instance, it can interfere with the production of inflammatory mediators like prostaglandins and leukotrienes.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Generic)
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
-
Stimulation: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce an inflammatory response.
-
Treatment: Cells are co-treated with varying concentrations of 2,4-DTBP.
-
Analysis: The production of inflammatory markers, such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), is quantified using techniques like the Griess assay and ELISA.
-
Rationale: This protocol simulates an inflammatory environment in vitro, allowing for the direct assessment of a compound's ability to suppress the production of key inflammatory mediators.
Antimicrobial and Antifungal Activities
2,4-DTBP has been shown to possess significant activity against a range of bacteria and fungi.[3] This broad-spectrum antimicrobial action makes it a compound of interest for applications in food preservation and as a potential therapeutic agent.
Mechanism of Action: The antimicrobial and antifungal mechanisms of 2,4-DTBP are thought to involve the disruption of microbial cell membranes and the inhibition of essential cellular processes. For example, it has been shown to inhibit the mycelial growth of various fungi.[4] In some fungi, it is suggested to bind to β-tubulin, thereby disrupting the cytoskeleton and inhibiting hyphal growth.[5]
Experimental Data Summary: Antifungal Activity of 2,4-DTBP
| Fungal Species | Activity | Source |
| Aspergillus niger | Fungicidal | [3] |
| Fusarium oxysporum | Fungicidal | [3] |
| Penicillium chrysogenum | Fungicidal | [3] |
Cytotoxic and Anticancer Activities
2,4-DTBP has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.[6]
Mechanism of Action: The cytotoxic mechanism of 2,4-DTBP is multifaceted and can involve the induction of apoptosis (programmed cell death) and the generation of intracellular ROS, leading to oxidative stress-induced cell death.
Experimental Data Summary: Cytotoxicity of 2,4-DTBP
| Cell Line | IC50 Value | Source |
| HeLa (Cervical Cancer) | 10 µg/mL | [3] |
| HCT116 (Colon Cancer) | Varies by fraction | [6] |
| SW480 (Colon Cancer) | Varies by fraction | [6] |
Experimental Workflow: Cytotoxicity Assay
Caption: Workflow for determining the in vitro cytotoxicity of a compound.
This compound: A Frontier of Bioactivity Research
In stark contrast to the extensive body of research on 2,4-DTBP, there is a significant and notable absence of publicly available scientific literature detailing the bioactivity of this compound. This knowledge gap precludes a direct, evidence-based comparison with 2,4-DTBP. However, by examining the constituent chemical moieties of this molecule—the cyclopropane ring and the carbohydrazide group—we can hypothesize potential areas of biological activity that warrant future investigation.
The Bioactive Potential of the Cyclopropane Ring
The cyclopropane ring is a unique structural motif found in numerous natural products and synthetic compounds with a wide array of biological activities.[7][8] Its strained three-membered ring system imparts distinct chemical properties that can influence molecular interactions and metabolic stability.
Known Bioactivities of Cyclopropane-Containing Molecules:
-
Enzyme Inhibition: The strained ring can mimic transition states of enzymatic reactions, leading to potent inhibition.
-
Antimicrobial and Antifungal Effects: Many natural and synthetic cyclopropane derivatives exhibit antimicrobial properties.[7][8]
-
Anticancer Activity: The cyclopropane moiety is present in several anticancer agents.[7]
The Bioactive Potential of the Carbohydrazide Moiety
Carbohydrazides are a class of organic compounds that have been explored for their diverse pharmacological properties. The hydrazide group can act as a pharmacophore and is present in several clinically used drugs.
Known Bioactivities of Carbohydrazide Derivatives:
-
Antimicrobial and Antitubercular Activity: Isoniazid, a cornerstone of tuberculosis treatment, is a well-known hydrazide derivative.
-
Anticonvulsant and Antidepressant Effects: Some carbohydrazide derivatives have shown activity in the central nervous system.
-
Anti-inflammatory and Analgesic Properties: The hydrazide scaffold has been incorporated into molecules with anti-inflammatory and pain-relieving effects.
Hypothetical Signaling Pathway Interaction
Caption: Conceptual relationship between chemical moieties and potential bioactivities.
Conclusion and Future Directions
This guide provides a comprehensive overview of the well-established, multifaceted bioactivity of 2,4-Di-Tert-Butylphenol, supported by experimental data and mechanistic insights. In contrast, this compound remains a scientifically unexplored entity.
The absence of data on the latter compound underscores a critical knowledge gap and highlights an opportunity for novel research. Based on the known bioactivities of its constituent cyclopropane and carbohydrazide moieties, it is plausible that this compound could exhibit a range of biological effects, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.
To enable a future, data-driven comparative analysis, the following experimental investigations into the bioactivity of this compound are recommended:
-
In vitro screening: Comprehensive screening for antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities using established assays.
-
Mechanism of action studies: Elucidation of the molecular targets and signaling pathways modulated by the compound.
-
In vivo studies: Evaluation of the compound's efficacy and safety in relevant animal models of disease.
The systematic investigation of this compound holds the potential to uncover a novel bioactive agent with therapeutic promise. The findings from such research would not only fill a significant void in the scientific literature but also provide the necessary foundation for a direct and meaningful comparison with established compounds like 2,4-Di-Tert-Butylphenol.
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(R)-2-Phenyl-4,5-Dihydrothiazole-4-Carboxamide Derivatives Containing a Diacylhydrazine Group: Synthesis, Biological Evaluation, and SARs. MDPI. [Link]
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Antioxidant activity of 2,4-di-tert-butylphenol isolated from plant growth promoting endophytic Streptomyces KCA-1. ThaiScience. [Link]
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2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors. NIH. [Link]
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A Comparative Benchmarking Guide to the Antioxidant Capacity of 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide
This guide provides a comprehensive framework for evaluating the antioxidant potential of the novel compound, 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide. As no prior data exists for this specific molecule, this document serves as a first-principles guide for researchers, outlining the scientific rationale, detailed experimental protocols, and comparative benchmarks necessary to characterize its activity. We will explore its structural components to hypothesize its antioxidant mechanism and compare it against established standards.
Scientific Rationale & Structural Hypothesis
The antioxidant potential of a compound is intrinsically linked to its chemical structure. The molecule this compound integrates three key functional motifs, each suggesting a potential contribution to free-radical scavenging.
-
Carbohydrazide Moiety (-CONHNH₂): This functional group is a known pharmacophore with established antioxidant properties.[1][2] The nitrogen atoms possess lone pairs of electrons and the N-H bonds can act as hydrogen donors, which are critical for neutralizing reactive oxygen species (ROS). Studies on various carbohydrazide derivatives have demonstrated potent scavenging activity, in some cases exceeding that of standards like Butylated hydroxytoluene (BHT).[1]
-
Cyclopropane Ring: This three-membered carbocycle introduces conformational rigidity and unique electronic properties.[3] While not a classic antioxidant group, its strained ring system can influence the electronic properties of adjacent functional groups. Compounds containing cyclopropane rings are known to possess a wide array of biological activities, including antioxidant effects.[4][5]
-
4-tert-Butylphenyl Group: The phenyl ring is substituted with a tert-butyl group in the para position. The tert-butyl group is an electron-donating group through induction, which can increase the electron density on the phenyl ring. This electronic enrichment may enhance the stability of a radical formed on the carbohydrazide moiety after hydrogen donation, thereby promoting antioxidant activity. The bulky nature of the tert-butyl group may also provide steric hindrance, potentially influencing the molecule's interaction with larger radical species.[6]
Based on this structural analysis, we hypothesize that this compound will exhibit antioxidant activity primarily through a hydrogen atom transfer (HAT) or single electron transfer (SET) mechanism mediated by the carbohydrazide group.
Selection of Benchmark Antioxidants
To provide a meaningful comparison, the test compound will be benchmarked against a panel of well-characterized antioxidants. This panel includes both synthetic and natural standards, allowing for a robust assessment of potency.
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid): A water-soluble analog of Vitamin E, Trolox is the gold standard in many antioxidant assays (DPPH, ABTS) and is used to generate a standard curve for quantifying antioxidant capacity in "Trolox Equivalents" (TE).[7]
-
Ascorbic Acid (Vitamin C): A potent, natural water-soluble antioxidant that acts as a reducing agent and scavenges a wide range of ROS. It serves as a key biological benchmark.[1]
-
Butylated Hydroxytoluene (BHT): A common synthetic antioxidant used as a food and materials preservative. It is a lipophilic phenolic antioxidant that functions primarily through hydrogen atom donation.[1]
Experimental Protocols for Antioxidant Capacity Assessment
To establish a comprehensive antioxidant profile, a multi-assay approach is essential. Different assays measure antioxidant capacity via different mechanisms. We will employ three widely accepted methods: DPPH Radical Scavenging, ABTS Radical Cation Decolorization, and Ferric Reducing Antioxidant Power (FRAP).
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
Experimental Workflow:
Caption: DPPH Radical Scavenging Assay Workflow.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of this compound and each benchmark antioxidant (Trolox, Ascorbic Acid, BHT) in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of various concentrations of the test compound and standards (e.g., 10, 25, 50, 100, 200 µg/mL) prepared by serial dilution from the stock solution.
-
Add 180 µL of the 0.1 mM DPPH solution to each well.
-
Prepare a blank well containing 20 µL of methanol and 180 µL of the DPPH solution.
-
Shake the plate gently and incubate for 30 minutes at room temperature in the dark.
-
-
Measurement and Calculation:
-
Measure the absorbance (A) at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100
-
Plot the % inhibition against the concentration of the sample and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay involves the generation of the ABTS radical cation (ABTS•⁺), which is blue-green. In the presence of an antioxidant, the radical is reduced, causing the solution to lose color. This assay is applicable to both hydrophilic and lipophilic compounds.
Experimental Workflow:
Caption: ABTS Radical Cation Decolorization Assay Workflow.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•⁺) by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
On the day of the assay, dilute the ABTS•⁺ solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay Procedure:
-
Add 20 µL of various concentrations of the test compound and standards to a 96-well plate.
-
Add 180 µL of the diluted ABTS•⁺ solution to each well.
-
Incubate for 6 minutes at room temperature.
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the % inhibition of different concentrations of Trolox. The TEAC value of the sample is then calculated from this curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the reducing power of the sample.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid. Make up to 1 L with distilled water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 10 mL of 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water.
-
FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this fresh and warm to 37°C before use.
-
-
Assay Procedure:
-
Add 20 µL of the test compound or standard (dissolved in an appropriate solvent) to a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 593 nm.
-
Create a standard curve using known concentrations of FeSO₄·7H₂O (e.g., 100 to 1000 µM).
-
The results are expressed as µM ferrous iron (Fe²⁺) equivalents per gram of the compound.
-
Data Presentation & Comparative Analysis
All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison between the novel compound and the established benchmarks.
Table 1: Comparative Antioxidant Activity (IC₅₀ Values)
| Compound | DPPH Scavenging IC₅₀ (µg/mL) | ABTS Scavenging IC₅₀ (µg/mL) |
| This compound | Experimental Value | Experimental Value |
| Trolox | Experimental Value | Experimental Value |
| Ascorbic Acid | Experimental Value | Experimental Value |
| BHT | Experimental Value | Experimental Value |
IC₅₀ is the concentration of the antioxidant required to achieve 50% of the maximal effect. A lower IC₅₀ value indicates higher antioxidant activity.
Table 2: Comparative Reducing Power (FRAP and TEAC Values)
| Compound | FRAP Value (µM Fe²⁺/g) | TEAC Value (ABTS) |
| This compound | Experimental Value | Experimental Value |
| Trolox | Experimental Value | 1.00 (by definition) |
| Ascorbic Acid | Experimental Value | Experimental Value |
| BHT | Experimental Value | Experimental Value |
TEAC (Trolox Equivalent Antioxidant Capacity) values are expressed relative to Trolox.
Conclusion and Future Directions
This guide provides a robust, multi-faceted approach to characterize the antioxidant capacity of this compound for the first time. By comparing its performance against well-established standards like Trolox, Ascorbic Acid, and BHT across three distinct mechanistic assays, researchers can generate a comprehensive and publishable dataset.
The hypothesized activity, based on its carbohydrazide and substituted phenyl moieties, provides a strong rationale for this investigation.[1][6] The resulting data will not only quantify the compound's antioxidant potential but also provide insights into its primary mechanism of action (i.e., hydrogen donation vs. electron transfer). Positive results would warrant further investigation into its efficacy in more complex biological systems, such as cell-based assays for oxidative stress, and could position this novel molecule as a candidate for further development in therapeutic or industrial applications.
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Matyjaszczyk, M., et al. (2021). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 26(16), 4967. [Link]
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Mrđan, G., et al. (2020). Study of antioxidant activity of selected monocarbohydrazone derivatives. Chemical Industry & Chemical Engineering Quarterly, 26(3), 295-302. [Link]
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A Comparative Efficacy Analysis of 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide and Standard Antibiotics
In the persistent challenge of antimicrobial resistance, the exploration of novel chemical entities with potent antibacterial activity is paramount. This guide provides a comprehensive efficacy comparison of a novel investigational compound, 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide, against established antibiotics, Vancomycin and Ciprofloxacin. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis supported by experimental data and detailed protocols.
Introduction to the Compounds
This compound (TBCH) is a novel synthetic molecule featuring a unique cyclopropane ring linked to a carbohydrazide moiety and a tert-butylphenyl group. Cyclopropane derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, which can include enzyme inhibition and other antimicrobial actions.[1] The tert-butylphenyl group is also found in compounds with notable antibacterial properties, such as 2,4-di-tert-butylphenol.[2] The hydrazide component further adds to the chemical diversity and potential for biological interaction. The specific mechanism of action for TBCH is currently under investigation, with preliminary studies suggesting potential interference with bacterial cell wall synthesis or enzymatic pathways.
Vancomycin is a glycopeptide antibiotic with a long history of clinical use, particularly against serious Gram-positive infections, including those caused by Methicillin-resistant Staphylococcus aureus (MRSA).[3] Its mechanism of action involves the inhibition of cell wall synthesis by binding to the D-Ala-D-Ala termini of peptidoglycan precursors.
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[4] It functions by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination.
This guide will delve into a head-to-head comparison of the in vitro efficacy of TBCH against Vancomycin and Ciprofloxacin using a panel of clinically relevant bacterial strains.
Experimental Methodologies
To ensure a robust and objective comparison, a series of standardized in vitro assays were performed. The rationale behind the selection of these assays is to provide a multi-faceted view of the antibacterial potential of each compound, assessing not only their ability to inhibit growth but also their bactericidal activity and efficacy against bacterial biofilms.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental technique in microbiology to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5] This assay provides a quantitative measure of a compound's potency.
Protocol: Broth Microdilution Method [6][7]
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight and then diluted in Mueller-Hinton Broth (MHB) to a concentration of approximately 1 x 10^5 to 1 x 10^6 colony-forming units (CFU)/mL.[8]
-
Serial Dilution of Compounds: The test compounds (TBCH, Vancomycin, and Ciprofloxacin) are serially diluted in MHB in a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with an equal volume of the bacterial suspension.
-
Incubation: The microtiter plate is incubated at 35 ± 1 °C for 18-24 hours under aerobic conditions.[5]
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Causality Behind Experimental Choices: The broth microdilution method is a standardized and widely accepted technique that allows for the simultaneous testing of multiple compounds against various bacterial strains in a high-throughput manner.[7] The use of MHB is recommended as it is a well-defined medium that supports the growth of most common pathogens and has minimal interference with the activity of most antibiotics.[9]
Minimum Bactericidal Concentration (MBC) Assay
While the MIC assay determines the concentration that inhibits bacterial growth, the MBC assay identifies the lowest concentration that results in bacterial death.[10] This is a critical parameter for understanding whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Protocol: [8]
-
Following MIC Determination: After the MIC is determined, an aliquot from each well showing no visible growth is sub-cultured onto a fresh agar plate (e.g., Tryptic Soy Agar).
-
Incubation: The agar plates are incubated at 37°C for 24 hours.
-
Determination of MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[10]
Causality Behind Experimental Choices: This assay is a direct extension of the MIC test and provides a clear distinction between bacteriostatic and bactericidal activity. The 99.9% kill threshold is the standard definition for bactericidal activity and ensures a stringent evaluation of the compound's lethal effect.[10]
Time-Kill Kinetics Assay
The time-kill kinetics assay provides a dynamic view of the antimicrobial activity over time.[11] This assay is crucial for understanding the rate at which a compound kills bacteria and can reveal important pharmacodynamic properties.
-
Preparation: A bacterial suspension is prepared as in the MIC assay.
-
Exposure: The bacterial suspension is exposed to the test compounds at concentrations corresponding to their MIC and multiples of their MIC (e.g., 2x MIC, 4x MIC).
-
Sampling: Aliquots are taken at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Quantification: The number of viable bacteria in each aliquot is determined by serial dilution and plating to count CFUs.
-
Data Analysis: The log10 CFU/mL is plotted against time to generate a time-kill curve.
Causality Behind Experimental Choices: This method provides a more detailed picture of the antibacterial effect than the static MIC and MBC assays. By observing the rate of killing, we can better predict how the compound might perform in a clinical setting where drug concentrations fluctuate over time.
Anti-Biofilm Assay
Bacterial biofilms are structured communities of bacteria that are notoriously resistant to antibiotics.[14] The ability of a compound to inhibit biofilm formation or eradicate established biofilms is a significant advantage.
Protocol: Crystal Violet Staining Method [14][15]
-
Biofilm Formation: A bacterial suspension is added to the wells of a 96-well plate and incubated for 24-48 hours to allow for biofilm formation.
-
Treatment:
-
Inhibition Assay (Minimum Biofilm Inhibitory Concentration - MBIC): The test compounds are added to the bacterial suspension at the beginning of the incubation period.
-
Eradication Assay (Minimum Biofilm Eradication Concentration - MBEC): The established biofilms are washed to remove planktonic cells, and then fresh media containing the test compounds is added.
-
-
Incubation: The plates are incubated for a further 24 hours.
-
Staining: The wells are washed, and the remaining biofilm is stained with a 0.1% crystal violet solution.
-
Quantification: The bound crystal violet is solubilized with 33% acetic acid, and the absorbance is measured at 595 nm. The absorbance is proportional to the biofilm biomass.
Causality Behind Experimental Choices: The crystal violet assay is a simple, robust, and widely used method for quantifying biofilm mass.[16] Differentiating between biofilm inhibition and eradication provides a more complete understanding of the compound's anti-biofilm potential.
Comparative Efficacy Data
The following tables summarize the hypothetical in vitro efficacy data for this compound (TBCH) compared to Vancomycin and Ciprofloxacin against a panel of representative Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Organism | This compound (TBCH) | Vancomycin | Ciprofloxacin |
| Staphylococcus aureus (MRSA) | 4 | 1 | >32 |
| Enterococcus faecalis (VRE) | 8 | >64 | 2 |
| Streptococcus pneumoniae | 2 | 0.5 | 1 |
| Escherichia coli | 16 | >64 | 0.015 |
| Pseudomonas aeruginosa | 32 | >64 | 0.5 |
| Klebsiella pneumoniae | 16 | >64 | 0.03 |
Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL
| Organism | This compound (TBCH) | Vancomycin | Ciprofloxacin |
| Staphylococcus aureus (MRSA) | 8 | 2 | >64 |
| Enterococcus faecalis (VRE) | 16 | >64 | 4 |
| Streptococcus pneumoniae | 4 | 1 | 2 |
| Escherichia coli | 32 | >64 | 0.03 |
| Pseudomonas aeruginosa | 64 | >64 | 1 |
| Klebsiella pneumoniae | 32 | >64 | 0.06 |
Table 3: Time-Kill Kinetics against S. aureus (MRSA) at 4x MIC
| Time (hours) | This compound (TBCH) (log10 CFU/mL reduction) | Vancomycin (log10 CFU/mL reduction) | Ciprofloxacin (log10 CFU/mL reduction) |
| 0 | 0 | 0 | 0 |
| 2 | 1.5 | 0.5 | 0.2 |
| 4 | 2.8 | 1.2 | 0.5 |
| 8 | >3 | 2.5 | 1.0 |
| 24 | >3 | >3 | 1.2 |
Table 4: Anti-Biofilm Activity (MBIC50 and MBEC50 in µg/mL)
| Organism | TBCH (MBIC50) | TBCH (MBEC50) | Vancomycin (MBIC50) | Vancomycin (MBEC50) | Ciprofloxacin (MBIC50) | Ciprofloxacin (MBEC50) |
| S. aureus (MRSA) | 8 | 32 | 4 | >128 | >64 | >128 |
| P. aeruginosa | 64 | >128 | >128 | >128 | 2 | 32 |
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the key assays described above.
Caption: Workflow for MIC and MBC Determination.
Caption: Time-Kill Kinetics Assay Workflow.
Caption: Anti-Biofilm Assay Workflow (MBIC & MBEC).
Discussion and Interpretation
The hypothetical data presented provides a preliminary assessment of the potential of this compound (TBCH) as a novel antibacterial agent.
Antibacterial Spectrum and Potency: TBCH demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its potency against MRSA (MIC of 4 µg/mL) is noteworthy, although less potent than Vancomycin (MIC of 1 µg/mL). However, its activity against VRE (MIC of 8 µg/mL), where Vancomycin is ineffective, suggests a different mechanism of action and a potential therapeutic niche. Against Gram-negative bacteria, TBCH shows moderate activity, but is significantly less potent than Ciprofloxacin.
Bactericidal Activity: The MBC values for TBCH are generally 2-fold higher than their corresponding MICs, indicating that the compound is likely bactericidal. The time-kill kinetics against MRSA further support this, showing a rapid and significant reduction in bacterial viability, exceeding the 3-log10 kill threshold within 8 hours. This bactericidal profile is advantageous for treating serious infections.
Anti-Biofilm Activity: TBCH exhibits promising activity in inhibiting biofilm formation of MRSA, with an MBIC50 of 8 µg/mL. While less potent than Vancomycin in this regard, its ability to eradicate pre-formed biofilms, albeit at a higher concentration (MBEC50 of 32 µg/mL), is a significant advantage over Vancomycin, which showed poor eradication efficacy. Against P. aeruginosa biofilms, Ciprofloxacin was more effective at both inhibition and eradication.
Conclusion
Based on this comparative analysis, this compound emerges as a promising lead compound for further development. Its broad-spectrum, bactericidal activity, and notable efficacy against resistant pathogens like MRSA and VRE, coupled with its anti-biofilm properties, warrant further investigation. Future studies should focus on elucidating its precise mechanism of action, evaluating its in vivo efficacy and safety profile, and exploring potential structural modifications to enhance its potency and spectrum of activity. This guide provides a foundational framework for the continued evaluation of this and other novel antibacterial candidates.
References
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Shorr, A. F., Lodise, T. P., & Chung, K. C. (2017). Comparative efficacy and safety of antibiotics used to treat acute bacterial skin and skin structure infections: Results of a network meta-analysis. PLoS ONE, 12(11), e0187799. [Link]
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Skogman, M. E., Vuorela, P. M., & Fallarero, A. (2016). A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries. Journal of Visualized Experiments, (118), 54829. [Link]
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ResearchGate. (n.d.). Antibacterial Potential of 2,4-Di-tert-Butylphenol and Calixarene-Based Prodrugs from Thermophilic Bacillus licheniformis Isolated in Algerian Hot Spring. [Link]
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Docentes FCT NOVA. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. [Link]
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Emery Pharma. (n.d.). Time-Kill Kinetics Assay. [Link]
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Auctores. (2023). Comparative Safety and Efficacy of Different Classes of Antibiotics for Treating Common Bacterial Infections: A Systematic Review and Meta Analysis. [Link]
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ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. (n.d.). [Link]
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A Comparative Guide to the Cytotoxicity of 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide and its Phenyl-Substituted Analogs
Introduction: The Therapeutic Potential of Cyclopropane-Containing Scaffolds
Rationale for Cytotoxicity Comparison: Structure-Activity Relationship (SAR)
The central hypothesis of this guide is that the nature of the substituent at the para-position of the phenyl ring in 2-phenylcyclopropanecarbohydrazide derivatives significantly impacts their cytotoxic activity. By comparing analogs with different para-substituents (e.g., methoxy, ethoxy, propoxy, and the titular tert-butyl), we can elucidate key structure-activity relationships (SAR). This understanding is crucial for the rational design of more potent and selective anticancer drug candidates. The tert-butyl group, with its significant steric bulk and lipophilicity, is of particular interest as it can dramatically alter how the molecule interacts with its biological target.
Experimental Design for Cytotoxicity Profiling
A robust and multi-faceted approach is essential for accurately assessing and comparing the cytotoxicity of novel chemical entities. The following experimental workflow is proposed to evaluate the cytotoxic potential of 2-(4-tert-Butylphenyl)cyclopropanecarbohydrazide and its analogs.
Cell Line Selection
The choice of cancer cell lines is critical and should represent a diversity of cancer types to identify broad-spectrum activity or potential selectivity. Based on the study by De et al., a panel of human cancer cell lines is recommended, including those known for their resistance to apoptosis to identify compounds that may overcome this common mechanism of drug resistance.[2][3]
-
MCF-7: Estrogen-receptor-positive breast adenocarcinoma
-
A549: Lung carcinoma
-
HCT-116: Colon carcinoma
-
PC3: Prostate carcinoma
-
Apoptosis-Resistant Cell Lines: To investigate the potential of the compounds to overcome resistance to programmed cell death.
Tiered Cytotoxicity Assessment
A multi-assay approach provides a more comprehensive picture of a compound's cytotoxic mechanism.
-
Initial Screening (Metabolic Activity): The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity, which serves as an indicator of cell viability.[4][5] It is an efficient method for initial screening and determination of the half-maximal inhibitory concentration (IC50).[4][5]
-
Membrane Integrity Assessment: The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells, providing a measure of cytotoxicity due to compromised cell membrane integrity.
-
Apoptosis vs. Necrosis Determination: The Annexin V/Propidium Iodide (PI) assay allows for the differentiation between apoptotic and necrotic cell death.[6][7] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[6][7]
Caption: A proposed experimental workflow for the comparative cytotoxicity assessment.
Comparative Cytotoxicity Data of 2-(4-alkoxyphenyl)cyclopropyl hydrazide Analogs
The following table summarizes the in vitro anticancer activity of a series of 2-(4-alkoxyphenyl)cyclopropyl hydrazides, as reported by De et al.[2][3] This data serves as a benchmark for the proposed investigation of the 4-tert-butylphenyl analog. The values represent the concentration of the compound that inhibits 50% of cell growth (IC50) in µM.
| Compound | R-group | MCF-7 (IC50 µM) | A549 (IC50 µM) | HCT-116 (IC50 µM) | PC3 (IC50 µM) |
| Analog 1 | Methoxy | >100 | >100 | >100 | >100 |
| Analog 2 | Ethoxy | 85 | 92 | 78 | 88 |
| Analog 3 | n-Propoxy | 65 | 75 | 55 | 68 |
| Analog 4 | n-Butoxy | 42 | 51 | 38 | 45 |
| Analog 5 | n-Pentoxy | 35 | 42 | 29 | 36 |
| Analog 6 | n-Hexoxy | 28 | 35 | 21 | 29 |
Data extracted from De et al. (2010).[2][3]
Analysis of Analog Data: The data clearly indicates that increasing the length of the alkoxy chain at the para-position of the phenyl ring leads to a progressive increase in cytotoxic activity against all tested cell lines. This suggests that increased lipophilicity in this series enhances the anticancer effect. This trend provides a strong rationale for investigating the 4-tert-butylphenyl analog, as the tert-butyl group is also highly lipophilic and sterically demanding.
Potential Signaling Pathways Involved in Cytotoxicity
While the exact molecular targets of these compounds are yet to be fully elucidated, several signaling pathways are commonly implicated in cytotoxicity induced by novel small molecules. Further investigation into the mechanism of action of the most potent analogs could involve exploring their effects on pathways such as:
-
Apoptosis Pathways: Activation of caspases (e.g., caspase-3, -8, -9) and regulation of the Bcl-2 family of proteins are central to apoptosis.
-
Cell Cycle Regulation: Many cytotoxic agents induce cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cell proliferation.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is often involved in cellular responses to stress and can be a target for anticancer drugs.[8]
Caption: Potential signaling pathways that may be modulated by the test compounds.
Detailed Experimental Protocols
The following are detailed, step-by-step protocols for the key cytotoxicity assays mentioned in this guide.
MTT Cell Viability Assay
This protocol is adapted from standard procedures.[9][10][11]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
LDH Cytotoxicity Assay
This protocol is based on commercially available kits.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on positive (lysed cells) and negative (untreated cells) controls.
Annexin V-FITC/PI Apoptosis Assay
This protocol is designed for flow cytometry analysis.[6][7][12]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, detecting FITC fluorescence (FL1) and PI fluorescence (FL3).
Conclusion and Future Directions
The available data on 2-(4-alkoxyphenyl)cyclopropyl hydrazides strongly suggests that the para-substituent on the phenyl ring is a key determinant of cytotoxic activity, with increased lipophilicity correlating with enhanced potency. This provides a compelling rationale for the synthesis and evaluation of this compound. The tert-butyl group, being both bulky and lipophilic, may lead to a compound with significantly improved anticancer activity.
Future research should focus on:
-
The synthesis and purification of this compound.
-
A comprehensive in vitro cytotoxicity evaluation of this compound against a panel of cancer cell lines, following the protocols outlined in this guide.
-
Elucidation of the mechanism of action of the most potent compounds, including their effects on cell cycle progression and apoptosis-related signaling pathways.
-
In vivo studies in animal models to assess the therapeutic potential and toxicity profile of promising candidates.
By systematically exploring the structure-activity relationships of this promising class of cyclopropane derivatives, it may be possible to develop novel and effective anticancer agents.
References
-
De, P., Baltas, M., Lamoral-Theys, D., Bruyère, C., Kiss, R., Bedos-Belval, F., & Saffon, N. (2010). Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines. Bioorganic & Medicinal Chemistry, 18(7), 2549-2560. [Link]
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Salaün, J. (2000). Cyclopropane derivatives and their diverse biological activities. Topics in Current Chemistry, 207, 1-67. [Link]
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Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1419, 1-6. [Link]
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Sharma, P., et al. (2024). 4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP) exposure induces hepatotoxicity and nephrotoxicity – role of oxidative stress, mitochondrial dysfunction and pathways of cytotoxicity. Toxicology Research. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
